Chemical properties of Benzenemethanol, a-[1-(dimethylamino)ethyl]-
An In-Depth Technical Guide to the Chemical and Pharmacological Profiling of Benzenemethanol, -[1-(dimethylamino)ethyl]- Executive Summary & Chemical Identity Benzenemethanol, -[1-(dimethylamino)ethyl]- , universally kno...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Chemical and Pharmacological Profiling of Benzenemethanol,
-[1-(dimethylamino)ethyl]-
Executive Summary & Chemical Identity
Benzenemethanol,
-[1-(dimethylamino)ethyl]- , universally known by its trivial name Methylephedrine (or N-methylephedrine), is a bioactive alkaloid and a substituted amphetamine derivative[1]. Structurally classified as a phenethylamine, it features a core benzene ring attached to a propanol backbone with a tertiary amine[1].
In drug development and clinical applications, methylephedrine acts as an indirect sympathomimetic amine, primarily utilized as an antitussive and bronchodilator[2]. Beyond pharmacology, its enantiopure forms (specifically (1R,2S)-(-)-N-methylephedrine) serve as highly efficient chiral auxiliaries and ortho-directing groups in advanced organic synthesis, notably in the asymmetric synthesis of planar chiral ferrocene derivatives[3].
Structural and Physicochemical Profiling
Understanding the physicochemical behavior of methylephedrine is critical for both synthetic formulation and pharmacokinetic modeling. The molecule possesses two chiral centers (C1 and C2), making stereochemistry a defining factor in its biological receptor affinity and catalytic utility.
Table 1: Core Physicochemical and Thermodynamic Properties
Property
Value
Scientific Rationale / Implication
Molecular Formula
Dictates the fundamental mass and elemental composition[2].
Moderate lipophilicity ensures optimal balance between aqueous solubility and membrane permeability[1].
pKa (Strongest Basic)
~8.86
The tertiary amine dictates that the molecule is highly ionized at physiological pH (7.4), impacting renal clearance[4].
Melting Point
86.5°C – 88.0°C
Defines the thermal stability limit for solid-state pharmaceutical formulations.
Water Solubility
15.4 g/L
High solubility of its hydrochloride salt allows for versatile administration routes (oral/injectable)[4].
Synthetic Pathways: The Eschweiler-Clarke Methylation
The industrial and laboratory-scale synthesis of N-methylephedrine is predominantly achieved via the Eschweiler-Clarke methylation of natural or synthetic ephedrine[5]. This method is preferred over direct alkylation (e.g., using methyl iodide) because it strictly prevents the formation of quaternary ammonium salts, ensuring the reaction halts at the tertiary amine stage.
Step-by-Step Synthesis Protocol
Causality Focus: This protocol utilizes reductive amination where formaldehyde acts as the carbon source and formic acid acts as the critical hydride donor.
Reagent Preparation: Dissolve 30.3 g (0.15 mol) of ephedrine hydrochloride in 60 mL of warm water.
Basification for Free Amine Generation: Add 15 mL of a 40% NaOH aqueous solution.
Causality: Ephedrine HCl must be converted to its free base form to allow the secondary amine to act as a nucleophile.
Addition of Hydride Source: Slowly add 21.7 g (0.4 mol) of 85% formic acid.
Iminium Ion Formation: Introduce 15 g (0.18 mol) of a 35% formaldehyde solution dropwise over 20 minutes while heating to reflux.
Causality: Formaldehyde reacts with the secondary amine of ephedrine to form a reactive iminium ion intermediate. Formic acid subsequently donates a hydride to reduce this intermediate into a methyl group, releasing
gas as a byproduct.
Reflux & Concentration: Maintain reflux for 3 hours to ensure complete conversion. Concentrate the solution to half its volume under reduced pressure.
Precipitation & Recovery: Adjust the pH of the concentrated solution to ~11 using 40% NaOH.
Causality: Because the pKa of methylephedrine is ~8.86, raising the pH to 11 ensures that >99% of the product is in its un-ionized, free-base form, which is insoluble in water and precipitates out[5].
Purification: Filter the precipitated crystals and recrystallize from methanol to yield enantiopure (-)-N-methylephedrine (Yield: ~84%)[5].
Pharmacodynamics and Metabolic Pathways
Methylephedrine mimics the effects of endogenous catecholamines. Because it lacks the hydroxyl groups on the benzene ring found in direct agonists (like epinephrine), its primary mechanism of action is indirect [2].
The compound permeates the blood-brain barrier and enters the presynaptic neuron, displacing norepinephrine from storage vesicles into the synaptic cleft[6]. The sudden surge of norepinephrine subsequently activates both
and -adrenergic receptors, leading to bronchodilation (smooth muscle relaxation) and vasoconstriction (nasal decongestion)[2][6].
Caption: Metabolic pathways and pharmacodynamic mechanism of methylephedrine.
Metabolic Excretion Profile:
Following administration, methylephedrine is metabolized hepatically. Approximately 33-40% of the dose is excreted unchanged in the urine[2]. The primary metabolites are methylephedrine-N-oxide (15%) and ephedrine (8%)[2]. Because it is a weak base, its renal clearance is highly pH-dependent; alkalinizing the urine significantly increases the biological half-life by promoting tubular reabsorption of the un-ionized drug[6].
For pharmacokinetic studies and forensic toxicology, quantifying methylephedrine in biofluids requires a highly controlled Liquid-Liquid Extraction (LLE) coupled with Gas Chromatography-Mass Spectrometry (GC-MS)[7].
Step-by-Step Analytical Methodology
Causality Focus: This protocol is a self-validating system. The inclusion of an internal standard prior to any manipulation ensures that any loss of analyte during extraction or variations in instrument injection volume are mathematically corrected.
Sample Aliquoting & Internal Standard Addition: Aliquot 1.0 mL of urine or plasma. Immediately spike the sample with a known concentration of an internal standard (IS), such as proadifen (0.5 mg/L) or a deuterated analog (Methylephedrine-d3)[7].
pH Modulation: Add 0.5 mL of a highly basic buffer (e.g., 1 M Sodium Carbonate/Bicarbonate buffer, pH 10.5).
Causality: Methylephedrine is a basic amine (pKa ~8.86). At physiological pH, it is protonated (
) and hydrophilic. Adjusting the pH to >10.0 suppresses ionization, converting the molecule to its lipophilic free base, which is mandatory for organic extraction.
Liquid-Liquid Extraction (LLE): Add 3.0 mL of an organic solvent mixture (e.g., Hexane:Ethyl Acetate, 70:30 v/v). Vortex vigorously for 5 minutes, then centrifuge at 3000 rpm for 10 minutes to resolve the emulsion.
Phase Isolation & Concentration: Extract the upper organic layer. Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.
Reconstitution & GC-MS Analysis: Reconstitute the residue in 100 µL of ethyl acetate. Inject 1 µL into the GC-MS. Methylephedrine can be analyzed underivatized, yielding a distinct Electron Ionization (EI) mass spectrum for quantification[7].
Caption: Self-validating extraction and GC-MS analytical workflow for methylephedrine.
References
PubChem. "Methylephedrine | C11H17NO | CID 64782." National Institutes of Health (NIH). Available at:[Link]
Wikipedia Contributors. "Methylephedrine." Wikipedia, The Free Encyclopedia. Available at: [Link]
Probes & Drugs. "DL-Methylephedrine (PD000062)." Probes-Drugs.org. Available at:[Link]
Ovid. "Methylephedrine Concentrations in Blood and Urine Specimens." Journal of Analytical Toxicology. Available at:[Link]
PrepChem. "Synthesis of (-)-N-methylephedrine." PrepChem.com. Available at:[Link]
PhytoBank. "Showing Methylephedrine (PHY0167701)." PhytoBank.ca. Available at:[Link]
The Journal of Organic Chemistry. "O-Methylephedrine: A Versatile and Highly Efficient ortho-Directing Group." ACS Publications. Available at:[Link]
Solubility profile of Benzenemethanol, a-[1-(dimethylamino)ethyl]- in organic solvents
Thermodynamic and Kinetic Solubility Profiling of Benzenemethanol, -[1-(dimethylamino)ethyl]- in Organic Solvent Systems Executive Summary & Chemical Context Benzenemethanol, -[1-(dimethylamino)ethyl]-, universally recog...
Author: BenchChem Technical Support Team. Date: March 2026
Thermodynamic and Kinetic Solubility Profiling of Benzenemethanol,
-[1-(dimethylamino)ethyl]- in Organic Solvent Systems
Executive Summary & Chemical Context
Benzenemethanol,
-[1-(dimethylamino)ethyl]-, universally recognized in the literature as N-Methylephedrine (NME) , is a complex organic alkaloid and sympathomimetic amine[1]. Beyond its pharmacological utility as a bronchodilator, NME serves as a highly effective chiral resolving agent in organic synthesis, capable of forming diastereomeric salts with racemic mixtures to facilitate fractional crystallization[2].
For drug development professionals and formulation scientists, mapping the precise solubility profile of NME in organic solvents is not merely a formulation exercise; it is a thermodynamic prerequisite. Accurate solubility data dictates the boundaries of the metastable zone, governs the kinetics of nucleation, and ultimately determines the feasibility of enantiomeric resolution via preferential crystallization.
Thermodynamic Fundamentals of NME Solubility
To understand NME's solubility behavior, one must first analyze its solid-state thermodynamics. The standard Gibbs free energy of formation (
) for (+)-NME is highly positive (123.23 kJ/mol), while its standard enthalpy of formation in the gas phase () is exothermic at -129.10 kJ/mol[2]. This divergence highlights the significant entropic contributions required to maintain its structural stability.
Crucially, the racemic mixture of (±)-N-methylephedrine does not form a racemic compound; it crystallizes as a racemic conglomerate [3].
The Causality: In a racemic conglomerate, the (+)- and (-)-enantiomers possess a higher affinity for molecules of their own chirality, resulting in a mechanical mixture of pure (+)-crystals and pure (-)-crystals. This specific thermodynamic phase behavior is the exact mechanism that makes NME an ideal candidate for preferential crystallization, as the enantiomers can be physically separated from a supersaturated solution without the introduction of a secondary chiral resolving agent[4].
Solubility Behavior in Organic and Chiral Solvents
The solubility of NME is highly dependent on the solvent's dielectric constant, hydrogen-bonding capacity, and, in the case of chiral solvents, steric interactions.
Aliphatic Alcohols and Ketones
NME demonstrates high solubility in polar protic solvents such as methanol, ethanol, and isopropanol, driven by robust hydrogen bonding between the solvent's hydroxyl groups and NME's tertiary amine and hydroxyl functionalities[5]. In binary systems, such as Isopropanol:Water (1:3 v/v), the addition of water acts as an anti-solvent to a degree, modulating the steepness of the solubility curve. This modulation is critical for widening the metastable zone width (MZW), allowing for highly controlled crystal growth kinetics without spontaneous secondary nucleation[4].
Chiral Solvent Systems
Employing chiral solvents—such as (S)-ethyl lactate, (S)-butyl lactate, or (2R,3R)-diethyl tartrate—introduces diastereomeric solute-solvent interactions,[6].
The Causality of Chain Length: When profiling homologous chiral solvents (e.g., moving from (S)-methyl lactate to (S)-butyl lactate), the absolute solubility of NME decreases as the carbon chain length increases. This is caused by a dual effect: the longer aliphatic chain reduces the overall polarity (dielectric constant) of the solvent, while simultaneously increasing steric hindrance, which physically impedes the formation of stable solute-solvent hydrogen bond networks.
Quantitative Solubility Parameters
The following table synthesizes the solubility characteristics of NME across critical solvent systems used in crystallization engineering.
Solvent System
Temp Range (°C)
Solubility Characteristics & Engineering Utility
Reference
Isopropanol : Water (1:3 v/v)
15 – 25
High solubility; optimal for establishing wide metastable zones and studying oscillatory crystallization behavior.
To construct accurate ternary phase diagrams for NME, dynamic (polythermal) methods are often insufficient due to kinetic supersaturation artifacts. As a Senior Application Scientist, I mandate the use of a Self-Validating Isothermal Equilibration protocol.
Step-by-Step Methodology
Preparation & Sealing: Suspend a known excess of NME solid in the target organic solvent within a hermetically sealed, jacketed glass vessel.
Causality: Hermetic sealing is non-negotiable; even minor solvent evaporation over a 72-hour period will artificially inflate the calculated solubility concentration.
Isothermal Equilibration: Agitate the suspension via magnetic stirring at a strictly controlled temperature (±0.1 °C) for 48 to 72 hours to ensure true thermodynamic equilibrium.
Phase Separation: Extract a sample of the suspension using a syringe equipped with a 0.22 µm PTFE filter.
Causality: The syringe and filter must be pre-heated to the exact equilibration temperature. If the equipment is at room temperature, the localized cooling will cause immediate micro-precipitation of NME inside the filter, leading to a falsely low solubility reading.
Orthogonal Quantification (Self-Validation):
Gravimetry: Evaporate a known mass of the filtrate to dryness and weigh the residue.
HPLC: Dilute a secondary aliquot and quantify via High-Performance Liquid Chromatography against a standard curve.
Validation Logic: The mass fraction obtained via gravimetry must agree with the HPLC concentration within a <2% margin of error. A discrepancy indicates either solvent entrapment in the dried residue or chemical degradation.
Solid-Phase Verification: Analyze the filtered solid residue using X-Ray Powder Diffraction (XRPD).
Causality: This proves that the solid phase has not undergone a solvent-mediated polymorphic transition or solvate formation during the 72-hour equilibration[3],. If the XRPD pattern shifts, the measured solubility corresponds to a different crystal form, invalidating the thermodynamic data for the original polymorph.
Isothermal equilibration workflow for N-methylephedrine solubility profiling.
Application: Enantiomeric Resolution via Preferential Crystallization
The ultimate engineering goal of profiling NME's solubility is to design robust chiral resolution processes. Because NME operates as a racemic conglomerate[3], we can leverage the solubility phase diagrams to perform preferential crystallization[4].
By cooling a saturated racemic solution of NME in a solvent like (2R,3R)-diethyl tartrate into its metastable zone, the solution becomes supersaturated with respect to both the (+) and (-) enantiomers.
The Causality of Homochiral Seeding: Introducing pure (+)-NME seeds into this metastable solution bypasses the primary nucleation energy barrier exclusively for the (+)-enantiomer. The (+)-crystals begin to grow, actively depleting the solution of (+)-NME. Meanwhile, because the solution remains within the metastable zone, the (-)-NME lacks the thermodynamic driving force to spontaneously nucleate and remains kinetically trapped in the liquid phase[4]. The pure (+)-NME crystals can then be harvested via rapid filtration before the (-)-enantiomer eventually nucleates.
Preferential crystallization pathway of N-methylephedrine using solubility data.
3.[5] Title: Solubility isotherms of N-methylephedrine in (S)-methyl lactate ...
Source: researchgate.net
URL:[Link]
4.[4] Title: Solid-Phase and Oscillating Solution Crystallization Behavior of (+)- and (−)-N-Methylephedrine
Source: researchgate.net
URL:[Link]
5.[3] Title: Physicochemical Properties and the Crystallization Thermodynamics of the Pure Enantiomer and the Racemate for N-Methylephedrine | Journal of Chemical & Engineering Data
Source: acs.org
URL:[Link]
6. Title: Ternary Solubility Phase Diagrams of Mandelic Acid and N-Methylephedrine in Chiral Solvents with Different Carbon Chain Lengths
Source: ucc.edu.gh
URL:[Link]
7.[6] Title: Ternary phase diagram for N-methylephedrine in (S)-ethyl lactate.
Source: researchgate.net
URL:[Link]
Technical Whitepaper: Chemical Identification, Pharmacological Profiling, and Analytical Quantification of Benzenemethanol, α-[1-(dimethylamino)ethyl]-
Executive Summary In pharmaceutical development and forensic toxicology, the precise identification and quantification of sympathomimetic amines are critical for ensuring drug efficacy and regulatory compliance. Benzenem...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In pharmaceutical development and forensic toxicology, the precise identification and quantification of sympathomimetic amines are critical for ensuring drug efficacy and regulatory compliance. Benzenemethanol, α-[1-(dimethylamino)ethyl]- , universally recognized by its common name Methylephedrine (or N-Methylephedrine), is an ephedra alkaloid derivative with potent bronchodilatory and decongestant properties.
This whitepaper provides an authoritative, in-depth guide designed for analytical chemists and drug development professionals. It synthesizes the structural nomenclature, CAS registry identifiers, pharmacological mechanisms, and a field-proven Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the robust quantification of this compound in complex biological matrices.
Nomenclature and Structural Identity
The systematic Chemical Abstracts Service (CAS) index name for this compound is Benzenemethanol, α-[1-(dimethylamino)ethyl]- . Structurally, it is a substituted amphetamine and a derivative of ephedrine, characterized by an additional methyl group on the amine nitrogen (yielding a tertiary amine) .
The molecule possesses two chiral centers at the C1 (alpha) and C2 (beta) positions of the propanol chain, resulting in four possible stereoisomers. In pharmaceutical applications, the naturally occurring and synthetically utilized active enantiomer is typically (1R,2S)-(-)-N-Methylephedrine . The stereochemistry drastically influences receptor binding affinity, making chiral awareness a mandatory component of both synthesis and analytical isolation.
Registry Numbers and Physicochemical Properties
Due to the existence of multiple stereoisomers and salt forms (e.g., free base vs. hydrochloride), researchers frequently encounter conflicting identifiers in literature. Table 1 consolidates the definitive structural identifiers, while Table 2 outlines the core physicochemical properties critical for predicting pharmacokinetic behavior and optimizing extraction protocols .
Table 1: Chemical Identifiers
Identifier Type
Value
IUPAC Name
(1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol
CAS Index Name
Benzenemethanol, α-[1-(dimethylamino)ethyl]-
CAS RN (Free Base, 1R,2S)
552-79-4
CAS RN (Unspecified Stereocenter)
17605-71-9
CAS RN (dl-Racemic Mixture)
1201-56-5
CAS RN (dl-Hydrochloride Salt)
18760-80-0
PubChem CID
64782
InChIKey
FMCGSUUBYTWNDP-ONGXEEELSA-N
Table 2: Physicochemical Properties
Property
Value
Analytical Significance
Molecular Formula
C₁₁H₁₇NO
Determines exact mass for high-resolution MS.
Molecular Weight
179.26 g/mol
Standard parameter for molarity calculations.
Exact Mass
179.1310 Da
Target precursor ion [M+H]⁺ is m/z 180.1.
XLogP3
1.7
Indicates moderate lipophilicity; guides solvent selection for Liquid-Liquid Extraction (LLE).
Topological Polar Surface Area
23.5 Ų
Correlates with excellent blood-brain barrier (BBB) permeability.
Pharmacological Mechanism of Action
Methylephedrine operates as an indirectly and directly acting sympathomimetic amine. Its primary mechanism involves the stimulation of both α- and β-adrenergic receptors, mimicking endogenous catecholamines like norepinephrine .
From a mechanistic standpoint, the therapeutic efficacy of methylephedrine in respiratory formulations is driven by a dual-pathway cascade:
β2-Adrenergic Agonism (Lungs): Binding to β2 receptors activates Gs proteins, stimulating adenylyl cyclase to convert ATP to cyclic AMP (cAMP). Elevated cAMP activates Protein Kinase A (PKA), which phosphorylates myosin light-chain kinase (MLCK), leading to bronchial smooth muscle relaxation (bronchodilation).
α1-Adrenergic Agonism (Nasal Mucosa): Binding to α1 receptors activates Gq proteins and Phospholipase C (PLC), leading to an influx of intracellular calcium. This triggers smooth muscle contraction in the nasal vasculature, reducing blood flow and alleviating congestion.
Figure 1: Dual pharmacological mechanism of Methylephedrine via adrenergic receptor agonism.
Analytical Characterization: LC-MS/MS Methodology
In quantitative bioanalysis, ephedrine alkaloids present unique chromatographic challenges due to their high polarity and basic tertiary amine structures, which frequently cause severe peak tailing on traditional C18 stationary phases. To circumvent this, the following self-validating protocol employs Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with tandem mass spectrometry (LC-MS/MS), ensuring high specificity and sub-ng/mL sensitivity , .
Step-by-Step Protocol: Extraction and Quantification
Aliquot & Spike: Transfer 200 µL of the biological sample (e.g., plasma or urine) into a microcentrifuge tube. Add 20 µL of an isotopically labeled internal standard (e.g., Ephedrine-d3 at 100 ng/mL).
Causality: The deuterated internal standard co-elutes with the target analyte, perfectly correcting for matrix-induced ion suppression or enhancement within the electrospray ionization (ESI) source.
Basification: Add 50 µL of 1 M Sodium Hydroxide (NaOH) to the sample and vortex.
Causality: Methylephedrine has a basic pKa. Adding a strong base deprotonates the tertiary amine, driving the molecule into its uncharged free-base state. This maximizes its partitioning into the non-polar organic solvent in the next step.
Extraction: Add 1 mL of ethyl acetate. Vortex vigorously for 2 minutes, then centrifuge at 10,000 × g for 5 minutes.
Evaporation & Reconstitution: Transfer the upper organic layer to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A.
Phase 2: Chromatographic Separation
Column Selection: Utilize a HILIC column (e.g., Waters XBridge HILIC, 2.1 × 100 mm, 3.5 µm).
Causality: The highly polar stationary phase of HILIC provides superior retention for polar basic amines compared to reversed-phase C18, eliminating early elution and peak tailing.
Mobile Phase:
Mobile Phase A: 10 mM Ammonium Formate in deionized water (adjusted to pH 3.0 with formic acid).
Mobile Phase B: 100% Acetonitrile.
Causality: The ammonium formate acts as a volatile buffer essential for MS compatibility. Maintaining a low pH (3.0) ensures the amine group remains fully protonated during the run, guaranteeing reproducible retention times and sharp peak shapes.
Phase 3: Mass Spectrometry (ESI+ MRM Mode)
Ionization: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.
MRM Transitions: Monitor the Multiple Reaction Monitoring (MRM) transition for Methylephedrine at m/z 180.1 → 162.1 .
Causality: The precursor ion [M+H]⁺ at 180.1 undergoes collision-induced dissociation (CID). The primary fragmentation pathway is the loss of a water molecule (-18 Da) from the benzenemethanol hydroxyl group, yielding a highly stable and specific product ion at 162.1. This specific transition eliminates background noise, providing maximum signal-to-noise (S/N) ratio.
Regulatory and Compliance Considerations
While methylephedrine is widely utilized in over-the-counter antitussive and cold medications globally, its structural similarity to ephedrine and methamphetamine classifies it as a regulated substance or monitored precursor in several jurisdictions. In veterinary pharmacokinetics, maximum residue limits (MRLs) are strictly enforced (e.g., 0.01 mg/kg in porcine muscle) to prevent human consumption of active sympathomimetics via animal-derived food products . Furthermore, it is routinely screened in human sports doping panels as a prohibited stimulant under World Anti-Doping Agency (WADA) guidelines .
References
National Center for Biotechnology Information. "Methylephedrine | C11H17NO | CID 64782 - PubChem" PubChem. URL:[Link]
Patsnap Synapse. "What is the mechanism of Methylephedrine?" Patsnap. URL:[Link]
Chae, W. S., et al. "Development of an analytical method for the determination of dl-methylephedrine hydrochloride in porcine muscle using liquid chromatography-tandem mass spectrometry." Korean Journal of Veterinary Research 60.4 (2020): 209-214. URL:[Link]
Deventer, K., et al. "Development and validation of an LC-MS/MS method for the quantification of ephedrines in urine." Journal of Chromatography B 877.4 (2009): 369-374. URL:[Link]
Exploratory
Thermodynamic Profiling of Dimethylamino-Functionalized Benzyl Alcohol Derivatives
Topic: in Drug Design Content Type: Technical Guide / Whitepaper Audience: Researchers, Formulation Scientists, and Medicinal Chemists Executive Summary In the rational design of pharmaceutical agents, dimethylamino-func...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: in Drug Design
Content Type: Technical Guide / Whitepaper
Audience: Researchers, Formulation Scientists, and Medicinal Chemists
Executive Summary
In the rational design of pharmaceutical agents, dimethylamino-functionalized benzyl alcohols represent a critical structural motif. Exemplified by compounds such as
-methylephedrine (-[1-(dimethylamino)ethyl]benzyl alcohol) and 4-(dimethylamino)benzyl alcohol , this class serves both as active pharmaceutical ingredients (APIs) and versatile chiral intermediates.
For drug development professionals, the thermodynamic profile of these derivatives—specifically their solid-state energetics (enthalpy of fusion) , ionization constants (pKa) , and partition coefficients (LogP) —dictates their bioavailability, formulation stability, and blood-brain barrier (BBB) permeability. This guide provides a rigorous analysis of these properties, supported by experimental protocols and field-validated data, to bridge the gap between molecular structure and clinical performance.
Chemical Identity & Structural Thermodynamics
The thermodynamic behavior of this class is governed by the interplay between the hydrophobic benzyl core and the hydrophilic/basic amino-alcohol side chain . We focus on two primary isomers that illustrate the impact of functional group positioning:
Feature
Compound A: -Methylephedrine
Compound B: 4-(Dimethylamino)benzyl alcohol
IUPAC Name
(1R,2S)-2-(dimethylamino)-1-phenylpropan-1-ol
[4-(dimethylamino)phenyl]methanol
CAS Registry
552-79-4
1703-46-4
Structure Type
Chiral Amino Alcohol (Side-chain substituted)
Achiral Aniline Derivative (Ring substituted)
Key Interaction
Intramolecular H-bond (OH N)
Intermolecular H-bond donor/acceptor
Thermodynamic Role
API / Chiral Auxiliary
Synthetic Intermediate / Reagent
The Intramolecular Hydrogen Bond Effect
In N-methylephedrine and related
-amino alcohols, the proximity of the hydroxyl (-OH) and amine (-N(CH)) groups allows for the formation of a 5-membered intramolecular hydrogen bond .
Thermodynamic Consequence: This internal "lock" reduces the energy penalty for desolvation when entering a lipid membrane, effectively increasing the experimental LogP compared to predictive models that assume full solvation of both groups.
Solid-State Thermodynamics
Understanding the crystal lattice energy is prerequisite for predicting solubility. The Enthalpy of Fusion (
) is the direct measure of the energy required to break the crystal lattice.
Note: Racemic mixtures often form conglomerates rather than true racemates, leading to different melting points for the racemate vs. pure enantiomer.[1]
Enthalpy of Fusion (
):
Experimental values range from 21.8 to 30.6 kJ/mol [3].
Significance: A moderate
suggests a lattice stabilized by van der Waals forces and weak H-bonding, predicting reasonable intrinsic solubility in organic solvents.
Sample Preparation: Weigh 2–5 mg of the dried derivative into a Tzero aluminum pan. Hermetically seal to prevent sublimation (critical for benzyl alcohols).
Equilibration: Hold sample at 25°C for 5 minutes to ensure thermal equilibrium.
Ramp: Heat at 5°C/min from 25°C to 150°C.
Why 5°C/min? Slower rates reduce thermal lag, providing a more accurate onset temperature (
) for pure materials.
Analysis: Integrate the endothermic melting peak.
= Extrapolated onset temperature.
= Area under the curve (J/g) Molecular Weight ( g/mol ).
Once in solution, the thermodynamic behavior is dominated by ionization (pKa) and lipophilicity (LogP).
Ionization Constant (pKa)
The dimethylamino group is basic. For N-methylephedrine, the thermodynamic pKa is 8.50 – 8.81 at 25°C [4][5].[2][3]
Physiological Implication:
At pH 7.4 (Blood): Using the Henderson-Hasselbalch equation:
The drug exists primarily as a cation . This favors aqueous solubility but theoretically hinders passive diffusion across the BBB. However, the neutral fraction (7%) is highly lipophilic (see LogP below), driving equilibrium toward membrane permeation.
Analysis: The experimental value is significantly higher than predicted. This confirms the intramolecular H-bond hypothesis (Section 2.1), which "hides" the polar groups from the solvent, making the molecule behave more hydrophobically than its constituent atoms suggest.
Protocol: Potentiometric pKa Determination
Objective: Accurate determination of thermodynamic pKa free from co-solvent effects.
Setup: Use a specialized titrator (e.g., Sirius T3) with a glass pH electrode and Ag/AgCl reference.
Solution: Dissolve ~10 mg of compound in 10 mL of 0.15 M KCl (to mimic physiological ionic strength).
Note: If solubility is low, use a Methanol/Water co-solvent method (titrate at 20%, 30%, 40% MeOH and extrapolate to 0%).
Titrant: Titrate with 0.5 M KOH (starting from acidic pH) or 0.5 M HCl (starting from basic pH).
Calculation: Fit the Bjerrum plot. The inflection point represents the pKa.
Visualization of Workflows
Thermodynamic Profiling Workflow
The following diagram illustrates the logical flow for characterizing these derivatives, ensuring self-validating data sets.
Caption: Integrated workflow for thermodynamic characterization, linking solid-state stability to solution-phase behavior.
Solubility-Ionization Logic
This diagram visualizes how the pKa of ~8.5 dictates the solubility strategy.
Author: BenchChem Technical Support Team. Date: March 2026
Comprehensive Safety, Handling, and Toxicological Profiling of Benzenemethanol, α-[1-(dimethylamino)ethyl]-
Executive Summary
Benzenemethanol, α-[1-(dimethylamino)ethyl]-, universally recognized as N-Methylephedrine, is a potent sympathomimetic amine and ephedra alkaloid derivative[1]. Widely utilized in pharmacological research for its antitussive and bronchodilatory properties, this compound presents unique occupational hazards due to its ability to cross the blood-brain barrier (BBB) and stimulate the central nervous system (CNS)[2]. This technical whitepaper synthesizes physicochemical data, mechanistic toxicology, and self-validating experimental workflows to establish a rigorous safety framework for researchers and drug development professionals handling this active pharmaceutical ingredient (API).
Chemical Identity & Physicochemical Properties
To design an effective safety and handling protocol, one must first understand the physicochemical nature of N-Methylephedrine. The compound is highly lipophilic, which facilitates its rapid biological distribution[1], and it is distinctly hygroscopic, meaning it readily absorbs atmospheric moisture[3]. Failure to account for these properties can lead to rapid degradation or severe concentration inaccuracies during analytical weighing.
Table 1: Physicochemical and Hazard Identification Data
| Storage Conditions | Refrigerated (2-8°C), tightly closed, protected from light and moisture[3][6] |
Mechanistic Toxicology & Pharmacological Safety
The occupational hazards associated with N-Methylephedrine are directly linked to its mechanism of action. As an indirectly acting sympathomimetic, it promotes the release of endogenous norepinephrine while directly agonizing α- and β-adrenergic receptors[2][5].
Respiratory Irritation (H335): Inhalation of the fine crystalline dust directly stimulates β2-adrenergic receptors in the respiratory tract[7]. While this causes bronchodilation therapeutically, acute occupational exposure to high concentrations can lead to paradoxical respiratory distress, mucosal drying, and severe irritation[3].
Systemic Toxicity (H302): Ingestion or significant transdermal absorption leads to systemic adrenergic overload. Symptoms include tachycardia, hypertension, and CNS overstimulation (anxiety, insomnia) due to its high Log P (2.47), allowing rapid lipophilic diffusion across the BBB[2][5].
Pharmacological and toxicological signaling pathways of N-Methylephedrine exposure.
Protocol 1: Safe Handling, Spill Mitigation, and Decontamination
Due to its hygroscopic nature and respiratory hazard profile, handling N-Methylephedrine requires a controlled environment[6]. The causality behind this protocol is to prevent the aerosolization of the powder—which would trigger H335 respiratory pathways—and to validate the complete removal of the substance using its UV-absorbent benzene ring.
Preparation & PPE: Don nitrile gloves (to prevent H315 skin irritation), safety goggles (H319), and an N95/P100 particulate respirator. Work exclusively within a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to maintain negative pressure[6].
Spill Containment: In the event of a powder spill, do not sweep dry, as this generates airborne particulates. Instead, gently cover the spill with absorbent paper dampened with a 10% ethanol/water solution. Causality: The ethanol disrupts the lipophilic interactions of the benzene ring, while the water dissolves the polar amine and hydroxyl groups.
Collection & Disposal: Carefully fold the dampened paper inward, encapsulating the powder. Place it into a sealable hazardous waste container.
Decontamination: Wash the affected surface with a mild detergent solution, followed by a 70% ethanol wipe down.
Self-Validation (Swab Test): Swab the decontaminated area with a sterile cotton swab moistened with methanol. Extract the swab in 1 mL of mobile phase and analyze via HPLC-UV (Protocol 2). The absence of a peak at 210 nm confirms complete decontamination, making the cleanup process self-validating.
Protocol 2: Analytical Quantification (HPLC-UV) of N-Methylephedrine
To ensure experimental integrity and validate decontamination, researchers must employ a robust analytical method. N-Methylephedrine possesses a benzenemethanol core, providing strong UV absorbance[5].
Sample Preparation: Dissolve the analyte in a diluent of 50:50 Methanol:Water. Filter through a 0.22 µm PTFE syringe filter to remove particulates that could damage the column.
Chromatographic Conditions:
Column: C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 5 µm). Causality: The lipophilic C18 stationary phase effectively retains the non-polar benzene ring, while the mobile phase pH controls the ionization of the amine group.
Mobile Phase: 0.1% Trifluoroacetic acid (TFA) in Water : Acetonitrile (80:20 v/v). Causality: TFA acts as an ion-pairing agent, suppressing the ionization of the tertiary amine. This prevents peak tailing and ensures sharp, quantifiable peaks.
Flow Rate: 1.0 mL/min.
Detection: UV at 210 nm (optimal for the aromatic ring).
Self-Validating System: Run a blank injection (diluent only) prior to the sample to establish a baseline and prove no column carryover. Run a known reference standard (e.g., 100 µg/mL) to establish retention time. The system validates itself if the blank is clean, the standard peak is sharp and symmetrical (Asymmetry factor < 1.5), and the sample peak perfectly matches the standard's retention time.
Self-validating HPLC-UV analytical workflow for N-Methylephedrine quantification.
Storage, Stability, and Degradation Pathways
The structural integrity of Benzenemethanol, α-[1-(dimethylamino)ethyl]- is highly dependent on its storage environment. As a hygroscopic compound, exposure to ambient humidity leads to moisture absorption, which causes the crystalline powder to clump, drastically altering its effective molarity during weighing[3][6]. Furthermore, prolonged exposure to UV light can induce photo-oxidation of the benzenemethanol moiety.
Causality of Storage Choices: The compound must be stored at refrigerated temperatures (2-8°C) in a tightly sealed, amber glass container[6]. The amber glass blocks UV radiation, preventing photo-degradation, while refrigeration minimizes thermal kinetic energy, slowing any potential oxidative degradation pathways. Before opening, the container must be allowed to equilibrate to room temperature in a desiccator to prevent atmospheric condensation from forming on the cold powder.
References
PubChem Compound Summary for CID 64782, Methylephedrine. National Center for Biotechnology Information. Available at:[Link]
Methylephedrine. Wikipedia, The Free Encyclopedia. Available at:[Link]
A Scientist's Guide to Chiral Amino Alcohols Derived from Benzenemethanol: Synthesis, Mechanisms, and Applications in Asymmetric Drug Development
Abstract Chiral amino alcohols, particularly those featuring a phenyl group adjacent to the core amino and hydroxyl functionalities, are foundational pillars in modern pharmaceutical science. Their intrinsic chirality an...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Chiral amino alcohols, particularly those featuring a phenyl group adjacent to the core amino and hydroxyl functionalities, are foundational pillars in modern pharmaceutical science. Their intrinsic chirality and versatile chemical handles make them indispensable as building blocks for active pharmaceutical ingredients (APIs) and as powerful chiral auxiliaries and ligands in asymmetric synthesis.[1][2] This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic strategies for accessing these valuable compounds. It delves into the mechanistic underpinnings of key transformations, offers field-proven insights into experimental choices, presents detailed protocols, and explores the broad utility of these molecules in the creation of stereochemically defined drugs.
Chapter 1: The Imperative of Chirality in Drug Discovery
The stereochemistry of a drug molecule is a critical determinant of its pharmacological and toxicological profile. The human body, being a chiral environment, often interacts differently with each enantiomer of a racemic drug. One enantiomer may elicit the desired therapeutic effect, while the other could be inactive, less potent, or, in the most severe cases, responsible for adverse effects. This principle underscores the necessity for enantioselective synthesis in drug development.
Chiral amino alcohols derived from the benzenemethanol scaffold (i.e., possessing a 1-phenyl-2-aminoethanol core or related structure) are prevalent motifs in a vast number of bioactive compounds, including beta-blockers, neurotransmitters, and antiviral agents.[2][3] Their synthesis in enantiomerically pure form is, therefore, a topic of paramount importance.
Chapter 2: Core Strategies for Asymmetric Synthesis
The enantioselective synthesis of chiral amino alcohols derived from benzenemethanol can be broadly categorized into several key strategies. The choice of method often depends on the availability of starting materials, desired scale, and the specific stereochemical outcome required.
Asymmetric Hydrogenation of α-Amino Ketones
One of the most powerful and atom-economical methods is the catalytic asymmetric hydrogenation of prochiral α-amino ketones.[1][4] This approach relies on sophisticated transition-metal catalysts, most notably those based on Ruthenium (Ru) complexed with chiral ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[5]
Causality of Experimental Choice: The success of this method hinges on the formation of a chiral catalyst-substrate complex that shields one face of the ketone, forcing the hydrogen to add from the less sterically hindered direction. The Noyori asymmetric hydrogenation, a Nobel Prize-winning technology, exemplifies this principle.[5][6][7][8] The catalyst, often a Ru-BINAP-diamine complex, creates a well-defined chiral pocket. The interaction between the substrate's functional groups (ketone and amine) and the metal center dictates the stereochemical outcome, frequently achieving exceptional levels of enantioselectivity (>99% ee).[3][8][9]
Diagram: Mechanism of Noyori Asymmetric Hydrogenation
Caption: Catalytic cycle for the asymmetric hydrogenation of an α-amino ketone.
Synthesis from the Chiral Pool: Amino Acid Precursors
Nature provides a readily available source of enantiopure starting materials in the form of α-amino acids. L-phenylalanine, for instance, can be converted into valuable chiral amino alcohols like (S)-phenylglycinol.[2][10][11][12][13]
This classical approach involves the reduction of the carboxylic acid functionality to a primary alcohol.[1][14]
Causality of Experimental Choice: The primary challenge is to reduce the carboxylic acid without affecting other functional groups and without causing racemization. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are effective but require anhydrous conditions and careful handling.[14] An alternative, greener approach is the conversion of the amino acid to an ester followed by catalytic hydrogenation.[1] More recently, multi-enzyme cascade reactions have been developed to convert L-phenylalanine into phenylglycinol with high yields and enantiopurity, offering a more sustainable route.[2][10][11][12]
Sharpless Asymmetric Aminohydroxylation (AA)
The Sharpless Asymmetric Aminohydroxylation is a landmark reaction that allows for the direct conversion of an alkene, such as styrene, into a vicinal amino alcohol.[12][15][16][17][18] The reaction utilizes an osmium catalyst, a chiral ligand (typically derived from cinchona alkaloids), and a nitrogen source.
Causality of Experimental Choice: The regioselectivity (i.e., whether the amine adds to the benzylic or terminal carbon) and enantioselectivity are exquisitely controlled by the choice of the chiral ligand and the nitrogen source (e.g., carbamates, sulfonamides).[15][19] For example, using (DHQ)₂PHAL as the ligand often favors the formation of 2-amino-1-phenylethanol derivatives, while (DHQD)₂PHAL yields the opposite enantiomer.[19] The reaction conditions, including pH, can also be tuned to favor one regioisomer over the other, making it a versatile tool for accessing different structural motifs.[20]
Kinetic Resolution of Racemic Alcohols and Amines
Kinetic resolution is a powerful technique for separating a racemic mixture. It involves reacting the racemate with a chiral catalyst or enzyme that preferentially reacts with one enantiomer, leaving the other enantiomer unreacted and thus enriched.[21][22][23][24]
Causality of Experimental Choice: Lipases are commonly used enzymes for the kinetic resolution of racemic amino alcohols via enantioselective acylation.[22] For instance, Candida antarctica lipase B (CALB) can selectively acylate one enantiomer of a 1-phenylethanol derivative, allowing for the separation of the unreacted alcohol and the acylated product, both in high enantiomeric excess.[22] Non-enzymatic methods, such as the Noyori-type resolution of benzylic alcohols via transfer hydrogenation, also provide an efficient route to enantiopure compounds.[21] The choice between enzymatic and chemical resolution often depends on substrate scope, cost, and scalability.
Chapter 3: Key Compounds and Their Applications
Several chiral amino alcohols derived from benzenemethanol serve as workhorses in asymmetric synthesis and drug development.
Compound Name
Structure
Core Application(s)
(S)-Phenylglycinol
C₆H₅CH(NH₂)CH₂OH
Chiral building block for APIs; Precursor to chiral ligands.[2][12][25]
(1R,2S)-Norephedrine
C₆H₅CH(OH)CH(NH₂)CH₃
Chiral auxiliary; Resolving agent.
(1S,2S)-Pseudoephedrine
C₆H₅CH(OH)CH(NHCH₃)CH₃
Widely used chiral auxiliary in asymmetric alkylations (Myers' auxiliary).[26][27][28][29]
(1S,2S)-Pseudoephedrine , in particular, has gained fame as a "Myers' chiral auxiliary."[29] When attached to a carboxylic acid to form an amide, it directs the stereoselective alkylation of the α-carbon with exceptionally high diastereoselectivity.[28][29] The auxiliary can then be cleaved under mild conditions to yield enantiomerically pure carboxylic acids, aldehydes, or ketones, and the pseudoephedrine can be recovered.[28]
Chapter 4: In-Depth Protocols and Methodologies
To ensure trustworthiness and reproducibility, this section provides a representative, self-validating protocol.
Protocol: Asymmetric Transfer Hydrogenation of 2-Aminoacetophenone HCl
This protocol describes the synthesis of (R)-2-amino-1-phenylethanol, a valuable intermediate, using a well-established Ru-catalyzed asymmetric transfer hydrogenation.[3][30]
Objective: To synthesize (R)-2-amino-1-phenylethanol with high yield and high enantiomeric excess.
Materials:
2-Aminoacetophenone hydrochloride
(1R,2R)-TsDPEN-Ru(II)-p-cymene catalyst
Formic acid (HCOOH)
Triethylamine (TEA)
2-Propanol (IPA)
Ethyl acetate (EtOAc)
Saturated sodium bicarbonate (NaHCO₃) solution
Anhydrous sodium sulfate (Na₂SO₄)
Nitrogen or Argon gas supply
Standard laboratory glassware
Step-by-Step Methodology:
Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar and a condenser under an inert atmosphere (Nitrogen or Argon).
Reagent Charging: To the flask, add 2-aminoacetophenone hydrochloride (1.0 eq) and the (1R,2R)-TsDPEN-Ru(II)-p-cymene catalyst (e.g., 0.5 mol%).
Solvent/Reagent Mixture: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine. Add this mixture to the flask to serve as both the solvent and the hydrogen source.
Reaction: Heat the reaction mixture to a specified temperature (e.g., 40 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Workup - Quenching: After completion, cool the reaction to room temperature. Carefully and slowly add saturated NaHCO₃ solution to neutralize the excess formic acid until gas evolution ceases.
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.
Workup - Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification & Analysis: The crude product can be purified by column chromatography on silica gel if necessary. The enantiomeric excess (ee) of the final product should be determined using chiral HPLC.
Diagram: Experimental Workflow
Caption: Workflow for the synthesis of chiral amino alcohols via ATH.
Chapter 5: Future Trends and Outlook
The field of chiral amino alcohol synthesis continues to evolve. Key future directions include:
Biocatalysis: The use of engineered enzymes and multi-enzyme cascades offers a green, highly selective, and sustainable alternative to traditional chemical methods.[2][11][31][32]
Photoredox Catalysis: Emerging photoredox and dual catalytic systems are enabling novel transformations and bond constructions under mild conditions to access complex amino alcohol structures.[33]
Continuous Flow Chemistry: The implementation of flow reactors for asymmetric hydrogenations and other catalytic processes allows for better process control, enhanced safety, and easier scalability, which is highly attractive for industrial applications.
As the demand for enantiomerically pure pharmaceuticals grows, the development of more efficient, economical, and sustainable methods for synthesizing chiral amino alcohols derived from benzenemethanol will remain a critical focus for the scientific community.
References
Efficient synthesis of chiral benzofuryl β-amino alcohols via a catalytic asymmetric Henry reaction. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
Catalytic Asymmetric Synthesis of β-Amino α-Tertiary Alcohol through Borrowing Hydrogen Amination. Organic Letters (ACS Publications). Available at: [Link]
Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology. Available at: [Link]
High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Catalysis. Available at: [Link]
Kinetic resolution. Wikipedia. Available at: [Link]
Practical Modifications and Applications of the Sharpless Asymmetric Aminohydroxylation in the One-Pot Preparation of Chiral Oxa. Organic Letters (ACS Publications). Available at: [Link]
Cu-Catalyzed Asymmetric Synthesis of γ-Amino Alcohols Featuring Tertiary Carbon Stereocenters. Organic Letters (ACS Publications). Available at: [Link]
Recent advances in catalytic enantioselective synthesis of vicinal amino alcohols. ResearchGate. Available at: [Link]
Examples of pharmaceutical compounds bearing a chiral β‐amino alcohol... ResearchGate. Available at: [Link]
Chemoenzymatic Dynamic Kinetic Resolution: A Powerful Tool for the Preparation of Enantiomerically Pure Alcohols and Amines. Journal of the American Chemical Society. Available at: [Link]
Catalytic Asymmetric Synthesis of Both Syn- and Anti-β-Amino Alcohols. Journal of the American Chemical Society. Available at: [https://pubs.acs.org/doi/10.1021/ja964239+
New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. Available at: [Link]
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Unprotected α-Ketoamines. The Journal of Organic Chemistry. Available at: [Link]
Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. Molecules. Available at: [Link]
OC VI (HS 2015) Bode Research Group. ETH Zurich. Available at: [Link]
(PDF) β-Amino Alcohol Organocatalysts for Asymmetric Additions. ResearchGate. Available at: [Link]
High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ACS Publications. Available at: [Link]
Kinetic resolution of vic-amino alcohols catalyzed by chiral Cu(II) complex. Nagasaki University. Available at: [Link]
(PDF) High-Yield Synthesis of Enantiopure 1,2-Amino Alcohols from l-Phenylalanine via Linear and Divergent Enzymatic Cascades. ResearchGate. Available at: [Link]
Asymmetric aminohydroxylation of substituted styrenes: applications in the synthesis of enantiomerically enriched arylglycinols and a diamine. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
A Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
The Use of pH to Influence Regio- and Chemoselectivity in the Asymmetric Aminohydroxylation of Styrenes. Organic Letters (ACS Publications). Available at: [Link]
CHAPTER 13 Approaches to the Asymmetric Synthesis of Unusual Amino Acids. ScienceDirect. Available at: [Link]
One-pot synthesis of (R)- and (S)-phenylglycinol from bio-based l-phenylalanine by an artificial biocatalytic cascade. AMB Express. Available at: [Link]
A general asymmetric synthesis of phenylglycinols. ResearchGate. Available at: [Link]
Studies of the Reaction Conditions for a More Efficient Protocol Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols. SciELO. Available at: [Link]
One Pot Asymmetric Synthesis of (R)‐Phenylglycinol from Racemic Styrene Oxide via Cascade Biocatalysis. ResearchGate. Available at: [Link]
Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances (RSC Publishing). Available at: [Link]
Noyori Asymmetric Hydrogenation. YouTube. Available at: [Link]
Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Angewandte Chemie International Edition. Available at: [Link]
The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group. Available at: [Link]
Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes. Molecules. Available at: [Link]
Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Andrew G Myers Research Group - Harvard University. Available at: [Link]
Synthesis and Application of 1,2-Aminoalcohols with Neoisopulegol-Based Octahydrobenzofuran Core. Molecules. Available at: [Link]
The Career of K. Barry Sharpless. Macmillan Group. Available at: [Link]
Phenylalanine. Journal of New Developments in Chemistry - Open Access Pub. Available at: [Link]
Synthesis of Chiral 1,2-Amino Alcohol-Containing Compounds Utilizing Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation of Un. SciHorizon. Available at: [Link]
Ryoji Noyori - Nobel Lecture. NobelPrize.org. Available at: [Link]
Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA. Available at: [Link]
Synthesis of 1,2-amino alcohols. Organic Chemistry Portal. Available at: [Link]
Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Oreate AI Blog. Available at: [Link]
Asymmetric Total Syntheses of (−)-Variabilin and (−)-Glycinol. Europe PMC. Available at: [Link]38]([Link])
A Guide to the Crystal Structure Analysis of Benzenemethanol, α-[1-(dimethylamino)ethyl]- and its Analogs
For Researchers, Scientists, and Drug Development Professionals Introduction Benzenemethanol, α-[1-(dimethylamino)ethyl]-, a chiral amine with the chemical formula C₁₁H₁₇NO, represents a class of compounds of significant...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzenemethanol, α-[1-(dimethylamino)ethyl]-, a chiral amine with the chemical formula C₁₁H₁₇NO, represents a class of compounds of significant interest in pharmaceutical development.[1] Its structural similarity to well-known sympathomimetic drugs like ephedrine and pseudoephedrine underscores the importance of a thorough understanding of its three-dimensional structure.[2][3] The precise arrangement of atoms in the solid state, or its crystal structure, dictates crucial physicochemical properties such as solubility, stability, and bioavailability, which are paramount in drug design and formulation.[4][5]
This technical guide provides a comprehensive overview of the principles and methodologies for the crystal structure analysis of Benzenemethanol, α-[1-(dimethylamino)ethyl]- and related chiral amines. As no public crystal structure data currently exists for this specific molecule, this guide will leverage the extensive crystallographic knowledge of its close structural analogs, ephedrine and pseudoephedrine, to illustrate the experimental workflow and data analysis process. This approach is designed to equip researchers with the foundational knowledge and practical insights required to elucidate the crystal structure of novel chiral molecules.
The Foundation: Understanding Crystallography in Chiral Molecules
The solid-state form of a pharmaceutical compound can exist in various crystalline arrangements, a phenomenon known as polymorphism. Each polymorph, despite having the same chemical composition, can exhibit different physical properties.[4] For chiral molecules, which exist as non-superimposable mirror images (enantiomers), the crystallization process can lead to different crystalline forms: a racemic compound (containing equal amounts of both enantiomers in the same crystal lattice), a conglomerate (a mechanical mixture of crystals of the pure enantiomers), or, if resolved, enantiopure crystals.[6][7]
The determination of the crystal structure provides definitive information on the absolute stereochemistry of a chiral center, which is a critical regulatory requirement in drug development.[8]
The Experimental Journey: From Powder to Precision Structure
The elucidation of a crystal structure is a multi-step process that typically begins with powder X-ray diffraction for initial characterization and culminates in single-crystal X-ray diffraction for a precise atomic-level understanding.
Part 1: Sample Preparation - The Art of Crystal Growth
The cornerstone of successful single-crystal X-ray diffraction (SC-XRD) is the availability of high-quality single crystals.[9] For chiral amines like Benzenemethanol, α-[1-(dimethylamino)ethyl]-, several crystallization techniques can be employed:
Slow Evaporation: A straightforward method where the compound is dissolved in a suitable solvent, and the solvent is allowed to evaporate slowly, leading to gradual supersaturation and crystal growth.[10]
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second solvent (the "anti-solvent") in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the primary solution induces crystallization.
Solvent/Anti-Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the solvents slowly mix.
The choice of solvent is critical and often requires empirical screening. A good starting point is to use solvents of varying polarity. It is imperative to allow crystals to form slowly, as rapid precipitation often leads to poorly ordered or polycrystalline material unsuitable for SC-XRD.[9]
Part 2: The Workhorse of Solid-State Analysis: Powder X-ray Diffraction (PXRD)
Powder X-ray diffraction (PXRD) is an indispensable, non-destructive technique for the initial characterization of crystalline solids.[4][11] It provides a unique "fingerprint" for a given crystalline phase and is instrumental in polymorph screening, phase purity assessment, and monitoring of solid-state transformations.[4][11]
Experimental Protocol for PXRD:
Sample Preparation: A small amount of the crystalline powder (typically 10-50 mg) is gently packed into a sample holder. Proper sample preparation is crucial to minimize preferred orientation of the crystallites, which can affect the relative intensities of the diffraction peaks.
Data Collection: The sample is irradiated with a monochromatic X-ray beam, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
Data Analysis: The resulting diffraction pattern is a plot of intensity versus 2θ. The positions and relative intensities of the peaks are characteristic of the crystal structure. This experimental pattern can be compared to databases of known structures for phase identification.[6]
Logical Workflow for PXRD Analysis:
Caption: Workflow for Powder X-ray Diffraction (PXRD) Analysis.
Part 3: The Definitive Answer: Single-Crystal X-ray Diffraction (SC-XRD)
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystal.[8][12] This technique provides unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral centers.[8][13]
Experimental Protocol for SC-XRD:
Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.[9][14]
Data Collection: The crystal is placed in an X-ray beam and rotated. As the crystal rotates, different crystallographic planes will satisfy the Bragg condition and diffract the X-rays. A detector collects the intensities and positions of these diffracted beams.[14]
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure using computational methods. The initial structural model is then refined to achieve the best possible fit with the experimental data.
Logical Workflow for SC-XRD Analysis:
Caption: Workflow for Single-Crystal X-ray Diffraction (SC-XRD) Analysis.
Case Studies: The Diastereomeric Pair of Ephedrine and Pseudoephedrine
The crystal structures of the diastereomers ephedrine and pseudoephedrine provide excellent examples of how a subtle change in stereochemistry can influence crystal packing. While both are orthorhombic, their space groups and unit cell dimensions differ, leading to distinct intermolecular interactions and potentially different physical properties.[15]
Note: The data for Ephedrine Hydrochloride is presented here as an example of a salt form, which is common for amine-containing pharmaceuticals.
The analysis of these structures reveals extensive hydrogen bonding networks involving the hydroxyl and amino groups, which play a crucial role in stabilizing the crystal lattice. The conformation of the molecule (the arrangement of its atoms in space) can also differ between polymorphs and between the free base and its salts.[4]
Advanced Analysis: Rietveld Refinement
For powder diffraction data, Rietveld refinement is a powerful technique that allows for the refinement of a crystal structure model against the entire experimental powder pattern.[12][16] This method can be used to obtain accurate lattice parameters, atomic positions, and quantitative phase information in multiphase samples. The process involves minimizing the difference between the observed and calculated powder diffraction patterns.[16]
Conclusion
The crystal structure analysis of Benzenemethanol, α-[1-(dimethylamino)ethyl]- and its analogs is a critical step in the drug development process. A combination of powder and single-crystal X-ray diffraction techniques provides a comprehensive understanding of the solid-state properties of these chiral molecules. While obtaining high-quality single crystals can be a challenging yet essential step, the detailed structural information gained from SC-XRD is invaluable for ensuring the safety, efficacy, and quality of a pharmaceutical product. The methodologies and workflows outlined in this guide, illustrated with examples from the well-characterized diastereomers ephedrine and pseudoephedrine, provide a robust framework for the successful crystallographic analysis of novel chiral amines.
References
Current Applications of Powder X-Ray Diffraction in Drug Discovery and Development. (2014, February 17). [Source Not Available]
Crystal Structures of the Salts of Chiral Primary Amines with Achiral Carboxylic Acids: Recognition of the Commonly-Occurring Supramolecular Assemblies of Hydrogen-Bond Networks and Their Role in the Formation of Conglomerates. Journal of the American Chemical Society.
The crystal and molecular structures of (+)-pseudoephedrine and (+)-pseudoephedrine hydrochloride. Acta Crystallographica Section B: Structural Crystallography and Crystal Chemistry.
Harnessing the power of single crystal X-ray diffraction. (2023, July 5). Veranova. [Link]
X-ray Powder Diffraction in Drug Polymorph Analysis. (2025, April 14). Creative Biostructure. [Link]
Crystal Structure and Thermodynamic Study of Ephedrine Hydrochloride C10H16NOCl(s).
Rietveld Refinement. [Source Not Available]
17 salts of ephedrine: crystal structures and packing analysis. (2006, June 15). IUCr Journals. [Link]
Exploring the advantages of single-crystal x-ray diffraction in pharma. (2020, September 1). Chemistry World. [Link]
Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. (2020, December 30). PMC. [Link]
XRD in Drug Discovery & Development. (2021, July 9). blue-scientific.com. [Link]
Crystal structures and other properties of ephedrone (methcathinone) hydrochloride, N-acetylephedrine and N-acetylephedrone. PMC.
Molecular Design and Crystal Structures of Chiral Macrotricyclic Cage Amines. [Source Not Available]
Crystal Structure of a Chiral Sec-Amine, 4-Chloro-N-(1-(pyridin-2-yl)ethyl)aniline. (2022, February 9). MDPI. [Link]
Structures of chiral amines tested (only one enantiomer is shown) and....
Chemical structure of pseudoephedrine HCl (mwt: 201.69 g/mol , molecular formula.
Single Crystal X-Ray Structure Determination. (2025, July 18). Improved Pharma. [Link]
Application of X-ray diffraction methods in pharmaceutical research, development, production and control. (2021, April 15). Department of Solid State Chemistry - VŠChT. [Link]
Reactivity profile of alpha-substituted amino benzenemethanols
Reactivity Profile of -Substituted Amino Benzenemethanols: Stereochemical Control & Heterocyclic Synthesis Executive Summary This technical guide analyzes the reactivity of -substituted amino benzenemethanols , a structu...
Author: BenchChem Technical Support Team. Date: March 2026
Reactivity Profile of
-Substituted Amino Benzenemethanols: Stereochemical Control & Heterocyclic Synthesis
Executive Summary
This technical guide analyzes the reactivity of
-substituted amino benzenemethanols , a structural motif ubiquitous in adrenergic agonists (-blockers, ephedrine alkaloids) and heterocyclic precursors.
For the drug development scientist, this scaffold presents a "Dual Reactivity Paradox":
Side-Chain Substitution (1-phenyl-2-aminoethanols): Reactivity is dominated by Neighboring Group Participation (NGP) via aziridinium ions, leading to complex stereochemical outcomes (retention vs. inversion).
Ring Substitution (2-aminophenylmethanols): Reactivity is driven by oxidative cyclization , serving as a primary gateway to quinoline and benzoxazine pharmacophores.
This guide provides mechanistic insights, self-validating protocols, and kinetic data to control these pathways.
Part 1: Side-Chain Reactivity (1-Phenyl-2-Aminoethanols)
Context: Ephedrine analogs and
-adrenergic scaffolds.
The Aziridinium Bifurcation
The defining feature of
-amino benzenemethanols is the proximity of the amine lone pair to the benzylic center. Under acidic or activating conditions (e.g., mesylation, thionyl chloride), the amine displaces the leaving group intramolecularly to form a transient aziridinium ion .
The Stereochemical Trap:
Path A (Kinetic): Nucleophilic attack at the less hindered carbon (retention of regiochemistry, inversion of stereochemistry).
Path B (Thermodynamic): Attack at the benzylic carbon (potential regio-isomerization).
Path C (Double Inversion): If the aziridinium forms and opens at the same carbon, the net result is retention of configuration , often mistaken for a lack of reaction in chiral HPLC analysis.
Visualization: The Aziridinium Manifold
The following diagram illustrates the mechanistic divergence that must be controlled during nucleophilic substitution.
Caption: Mechanistic bifurcation showing how Neighboring Group Participation (NGP) leads to retention or rearrangement, competing with direct
inversion.
Protocol: Stereocontrolled Chlorination
Objective: Convert (1R,2S)-ephedrine-type alcohol to chloride with retention of configuration (via double inversion).
Solvent: Chloroform (anhydrous) - Critical for stabilizing the ion pair.
Step-by-Step Methodology:
Dissolution: Dissolve amino alcohol in anhydrous
(0.5 M) under .
Activation: Add
dropwise at 0°C. Note: Exothermic. Rapid addition causes thermal elimination to styrenes.
The Aziridinium Soak: Allow warming to 25°C and stir for 2 hours.
Validation Point: Monitor by NMR.[1] The disappearance of the benzylic proton doublet (approx 4.5 ppm) and appearance of the deshielded chloride analog (approx 5.1 ppm) confirms conversion.
Quench: Pour into ice-cold
. Do not use strong bases (NaOH) to avoid aziridine formation.
Isolation: Extract with DCM. Evaporate <40°C.
Why this works: The tight ion pair in non-polar chloroform favors the immediate reopening of the aziridinium ring by the chloride ion at the benzylic position, resulting in net retention (Stereocenter: R
Aziridinium R).
Part 2: Ring Reactivity (2-Aminophenylmethanols)
Context: Precursors for Quinolines and Benzoxazines.
Oxidative Cyclization Pathways
Unlike the side-chain alcohols, ortho-amino benzyl alcohols are "pre-organized" for heterocyclization. The primary reactivity mode involves oxidation of the alcohol to an aldehyde/ketone, followed by condensation with the pendant amine (or an external ketone).
Key Transformation: The Friedländer-type annulation allows for the rapid assembly of Quinoline drugs.
Visualization: Oxidative Cyclization Workflow
This workflow depicts the "Borrowing Hydrogen" strategy using Ruthenium catalysis or Photocatalysis.
Caption: Oxidative cyclization pathway converting amino-benzyl alcohols to quinolines via in-situ aldehyde generation.
Objective: Synthesis of 2-phenylquinoline from 2-aminobenzyl alcohol without transition metals.
Reagents:
Substrate: 2-aminobenzyl alcohol (1.0 eq)
Coupling Partner: Acetophenone (1.0 eq)
Catalyst: Anthraquinone (5 mol%)
Oxidant: DMSO (solvent & oxidant)
Base:
(1.5 eq)
Methodology:
Setup: In a Pyrex tube, mix substrate, acetophenone, anthraquinone, and base in DMSO.
Irradiation: Irradiate with Blue LEDs (450-460 nm) under air atmosphere at room temperature.
Mechanism:[2][3][4][5][6][7][8][9][10] Excited anthraquinone abstracts a hydrogen atom, facilitating the oxidation of the benzyl alcohol to 2-aminobenzaldehyde.
Monitoring: Reaction typically completes in 12-16 hours. Monitor by TLC (Hexane/EtOAc 4:1).
Workup: Dilute with water, extract with ethyl acetate.
Purification: Silica gel chromatography.
Expert Insight: This protocol avoids the toxicity of Ruthenium/Iridium catalysts. The DMSO acts as the terminal oxidant (similar to Swern conditions but radical-mediated).
Part 3: Data Summary & Analytical Profiling
Comparative Reactivity Table
The following table summarizes the kinetic tendencies of
-substituted amino benzenemethanols under standard conditions.
Substrate Class
Reaction Condition
Major Intermediate
Dominant Product
Stereochemistry
-Amino Alcohol
/
Aziridinium Ion
Alkyl Chloride
Retention (Double Inv.)
-Amino Alcohol
/ / THF
Sulfonate Ester
Aziridine
Inversion (Cyclization)
-Amino Alcohol
Phosgene / CDI
Carbamate
Oxazolidinone
Retention
o-Amino Benzyl Alc
Ketone / Base /
Benzaldehyde (in situ)
Quinoline
N/A (Aromatic)
o-Amino Benzyl Alc
/ Reflux
Ester/Amide
Benzoxazinone
N/A (Aromatic)
Analytical Distinctions (Self-Validation)
When characterizing these products, standard 1D NMR is often insufficient due to rotamers.
NMR Validation:
Oxazolidinones: Look for the distinct carbonyl carbon shift at ~158 ppm in
NMR.
Aziridines: Ring protons appear highly shielded (1.0 - 2.0 ppm), distinct from the starting material.
HPLC Validation:
Use chiral stationary phases (e.g., Chiralpak AD-H).
Warning: Racemization via the aziridinium ion is common. Always run a "blank" stability test of the starting material in the reaction solvent to quantify background racemization.
References
Vertex AI Search. (2026). Highly Enantioselective Synthesis of β-Amino Alcohols. ResearchGate. 5
Vertex AI Search. (2026). Synthetic and theoretical investigation on the one-pot halogenation of β-amino alcohols and nucleophilic ring opening of aziridinium ions. RSC Publishing.[11] 12
Vertex AI Search. (2026). Synthetic Applications of Aziridinium Ions. Semantic Scholar. 13
Vertex AI Search. (2026). Visible-Light-Mediated Oxidative Cyclization of 2-Aminobenzyl Alcohols. Organic Chemistry Portal. 6
Vertex AI Search. (2026). Mechanochemical Synthesis of Substituted 4H-3,1-Benzoxazin-4-ones. Organic Chemistry Portal. 7[14][15]
Synthesis protocol for Benzenemethanol, a-[1-(dimethylamino)ethyl]-
This Application Note is designed for research professionals and medicinal chemists operating within certified laboratory environments. It details the synthesis, purification, and analytical validation of -Methylephedrin...
Author: BenchChem Technical Support Team. Date: March 2026
This Application Note is designed for research professionals and medicinal chemists operating within certified laboratory environments. It details the synthesis, purification, and analytical validation of
-Methylephedrine (CAS: 552-79-4), formally indexed as Benzenemethanol, -[1-(dimethylamino)ethyl]- .
Regulatory & Safety Warning
CRITICAL COMPLIANCE NOTICE:
This compound is a List I Chemical under U.S. DEA regulations (21 CFR § 1310.[1]02) and is similarly controlled in many international jurisdictions due to its structural relationship to ephedrine and potential use as a precursor.
Authorization: Possession and synthesis require valid regulatory registration (e.g., DEA Form 225/223).
Scope: This protocol is strictly for the generation of analytical reference standards or pharmaceutical intermediates in a licensed facility.
Safety: Reagents involved (Formaldehyde, Formic Acid) are carcinogenic and corrosive. All operations must be performed in a fume hood.
Stereochemistry: The biological activity and physical properties are highly dependent on the stereochemical configuration (
for the L-isomer derived from L-Ephedrine).
Synthetic Strategy: Eschweiler-Clarke Methylation
While de novo synthesis from propiophenone is possible, the industry-standard method for high-purity reference material is the Eschweiler-Clarke reductive alkylation of Ephedrine. This route preserves the existing stereocenters (
and ), ensuring the diastereomeric purity of the product matches the starting material.
Mechanism:
Condensation: Ephedrine reacts with formaldehyde to form an oxazolidine or hemiaminal intermediate, which dehydrates to an iminium ion.
Reduction: Formic acid acts as a hydride donor, reducing the iminium species to the
-methyl tertiary amine while releasing .
PART 2: Reaction Mechanism & Workflow Visualization
The following diagram illustrates the mechanistic pathway and the experimental workflow for the synthesis.
Figure 1: Mechanistic pathway of the Eschweiler-Clarke reaction converting Ephedrine to N-Methylephedrine via an iminium transition state.
The Art of Asymmetric Induction: A Guide to Benzenemethanol, a-[1-(dimethylamino)ethyl]- as a Chiral Ligand
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral ligands are the...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern stereoselective synthesis, the ability to control the three-dimensional arrangement of atoms is paramount. Chiral ligands are the architects of this control, and among them, amino alcohols have proven to be a versatile and powerful class of molecules. This technical guide delves into the application of benzenemethanol, a-[1-(dimethylamino)ethyl]-, a potent chiral ligand, in asymmetric catalysis. We will explore its mechanism of action, provide detailed protocols for its use, and present data that underscores its efficacy in generating enantiomerically enriched products, which are crucial for the development of new therapeutics and fine chemicals.
Introduction to Benzenemethanol, a-[1-(dimethylamino)ethyl]-
Benzenemethanol, a-[1-(dimethylamino)ethyl]-, also known as 2-(dimethylamino)-1-phenyl-1-propanol, is a chiral amino alcohol. The presence of both a hydroxyl and a dimethylamino group allows it to act as a bidentate ligand, coordinating to a metal center to create a rigid and well-defined chiral environment. This controlled steric and electronic environment is the key to its ability to direct the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other.
The (1S,2S) and (1R,2R) enantiomers are derived from the corresponding enantiomers of ephedrine or pseudoephedrine, while the (1R,2S) and (1S,2R) diastereomers are also accessible. The specific stereochemistry of the ligand dictates the absolute configuration of the product. This guide will focus on the application of this class of ligands in the enantioselective addition of organozinc reagents to aldehydes, a fundamental carbon-carbon bond-forming reaction.
The Heart of the Matter: The Catalytic Cycle
The efficacy of benzenemethanol, a-[1-(dimethylamino)ethyl]- as a chiral ligand is best illustrated through its role in the enantioselective addition of diethylzinc to an aldehyde. The proposed catalytic cycle involves the formation of a chiral zinc-alkoxide complex. This complex then coordinates with the aldehyde, and the ethyl group is transferred from the zinc to the carbonyl carbon in a highly stereocontrolled manner.
Caption: Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde.
Synthesis of the Chiral Ligand
While commercially available, the synthesis of benzenemethanol, a-[1-(dimethylamino)ethyl]- can be achieved from readily available starting materials such as ephedrine or pseudoephedrine. A general synthetic approach involves the N-methylation of the corresponding amino alcohol.
Protocol: Synthesis of (1S,2S)-2-(Dimethylamino)-1-phenyl-1-propanol
This protocol is adapted from established procedures for the N-methylation of amino alcohols.
Materials:
(1S,2S)-(+)-Pseudoephedrine
Formaldehyde (37% aqueous solution)
Formic acid (88%)
Sodium hydroxide (NaOH)
Diethyl ether
Anhydrous magnesium sulfate (MgSO₄)
Magnetic stirrer and heating mantle
Round-bottom flask and reflux condenser
Separatory funnel
Procedure:
Reaction Setup: To a round-bottom flask, add (1S,2S)-(+)-pseudoephedrine (1.0 eq).
Reagent Addition: Add formic acid (2.5 eq) followed by the dropwise addition of formaldehyde solution (2.0 eq) while stirring.
Reflux: Heat the reaction mixture to reflux for 24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
Work-up: Cool the reaction mixture to room temperature and carefully add a 2M NaOH solution until the pH is basic (pH > 10).
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: The crude product can be purified by column chromatography on silica gel to afford the pure (1S,2S)-2-(dimethylamino)-1-phenyl-1-propanol.
Application in Asymmetric Catalysis: Enantioselective Ethylation of Benzaldehyde
The enantioselective addition of diethylzinc to benzaldehyde is a benchmark reaction to evaluate the effectiveness of a chiral ligand. The following protocol is a representative procedure adapted from methodologies for similar chiral amino alcohols.
Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde
Schlenk flask and inert atmosphere setup (Argon or Nitrogen)
Syringes for transfer of air-sensitive reagents
Magnetic stirrer and stir bar
Procedure:
Reaction Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar and allow it to cool to room temperature under an inert atmosphere.
Ligand Addition: Add the chiral ligand (0.05 eq) to the flask.
Solvent Addition: Add anhydrous toluene (5 mL) via syringe.
Formation of the Zinc Complex: Cool the solution to 0 °C using an ice bath. To this solution, slowly add diethylzinc (1.0 M in hexanes, 1.2 eq) dropwise via syringe. Stir the resulting mixture at 0 °C for 30 minutes.
Aldehyde Addition: Add freshly distilled benzaldehyde (1.0 eq) dropwise to the reaction mixture at 0 °C.
Reaction Progression: Stir the reaction mixture at 0 °C. The reaction progress can be monitored by TLC.
Quenching: After the reaction is complete (typically a few hours), carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
Purification and Analysis: The crude product, (R)- or (S)-1-phenyl-1-propanol, can be purified by column chromatography. The enantiomeric excess (ee) can be determined by chiral HPLC or GC analysis.
Data Presentation
The performance of a chiral ligand is quantified by the yield and enantiomeric excess of the product. The following table presents typical results for the enantioselective addition of diethylzinc to benzaldehyde using chiral amino alcohol ligands similar to benzenemethanol, a-[1-(dimethylamino)ethyl]-.
Ligand (mol%)
Aldehyde
Organozinc
Solvent
Temp (°C)
Yield (%)
ee (%)
2
Benzaldehyde
Diethylzinc
Toluene
0
>95
up to 98
5
4-Chlorobenzaldehyde
Diethylzinc
Toluene
0
~90
up to 97
2
2-Naphthaldehyde
Diethylzinc
Hexane
0
>95
up to 99
Note: The data presented are representative values obtained with closely related chiral amino alcohol ligands and serve as a benchmark for the expected performance of benzenemethanol, a-[1-(dimethylamino)ethyl]-.
Experimental Workflow Diagram
A clear workflow is essential for reproducible results in asymmetric catalysis.
Caption: Step-by-step experimental workflow for the asymmetric ethylation of benzaldehyde.
Conclusion
Benzenemethanol, a-[1-(dimethylamino)ethyl]- and its analogues are highly effective chiral ligands for asymmetric synthesis. Their straightforward preparation, stability, and ability to induce high enantioselectivity make them valuable tools for chemists in academia and industry. The protocols and data presented in this guide provide a solid foundation for researchers to explore the potential of this ligand in their own synthetic endeavors, paving the way for the efficient and stereocontrolled synthesis of complex chiral molecules.
References
A comprehensive list of references would be compiled here from the primary literature to support the specific protocols and mechanistic discussions. For the purpose of this generated guide, the following are representative of the types of sources that would be cited:
Noyori, R., et al. (1986). Asymmetric addition of organometallic reagents to aldehydes. Journal of the American Chemical Society, 108(22), 7117-7119. [Link to a relevant journal article]
Soai, K., & Niwa, S. (1992). Enantioselective addition of dialkylzincs to aldehydes using chiral catalysts. Chemical Reviews, 92(5), 833-856. [Link to a relevant review article]
Pu, L., & Yu, H.-B. (2001). Chiral 1,1'-binaphthyl-based ligands in asymmetric catalysis. Chemical Reviews, 101(3), 757-824. [Link to a relevant review article]
Method
Procedure for reductive amination to synthesize Benzenemethanol derivatives
[label="Dehydration\nYields Fig 1. Reaction workflow for reductive amination of (R)-PAC to (-)-ephedrine.
Author: BenchChem Technical Support Team. Date: March 2026
[label="Dehydration\nYields
Fig 1. Reaction workflow for reductive amination of (R)-PAC to (-)-ephedrine.
Fig 2. Mechanistic causality and stereocontrol in reductive amination.
Experimental Protocol: Synthesis of (-)-Ephedrine from (R)-PAC
This protocol utilizes a self-validating framework. In-process controls (TLC/GC-MS) are embedded to ensure imine formation is complete before reduction begins, preventing the premature reduction of the starting ketone into an undesired diol byproduct (PAC-diol)[4].
Methylamine (33% solution in absolute ethanol): 1.5 eq (15 mmol)
Platinum on Carbon (Pt/C, 5 wt%): 0.05 eq
Absolute Ethanol (Anhydrous)
Hydrogen gas (
)
Glacial acetic acid (for pH adjustment)
Step-by-Step Methodology:
Substrate Dissolution: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.50 g of (R)-PAC in 30 mL of absolute ethanol.
Amine Addition: Cool the solution to 0 °C using an ice bath. Slowly add the methylamine solution dropwise over 10 minutes to control the exothermic condensation.
pH Calibration (Critical Step): Verify the pH of the solution. It must be strictly maintained between 6.0 and 8.0. If the solution is too basic, adjust by adding trace amounts of glacial acetic acid dropwise.
Imine Condensation: Allow the mixture to stir at room temperature for 1 to 2 hours under an inert argon atmosphere.
Self-Validation Check: Monitor the disappearance of the PAC ketone via Thin-Layer Chromatography (TLC) using an eluent system of Hexanes/Ethyl Acetate (7:3). The imine intermediate will appear as a distinct, less polar spot. Do not proceed to step 5 until the starting material is entirely consumed.
Catalyst Introduction: Transfer the mixture to a high-pressure hydrogenation reactor. Carefully add the Pt/C catalyst under an argon blanket (dry Pt/C can ignite in the presence of solvent vapors and oxygen).
Catalytic Hydrogenation: Purge the reactor with nitrogen gas three times to remove residual oxygen, followed by three purges with hydrogen gas. Pressurize the reactor to 3 atm of
and stir vigorously at room temperature for 12 hours [2].
Reaction Workup: Safely vent the hydrogen gas. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pt/C catalyst. Wash the Celite pad with 20 mL of fresh ethanol to ensure full product recovery.
Purification: Concentrate the filtrate under reduced pressure. To isolate the pure benzenemethanol derivative, perform an acid-base extraction: dissolve the crude residue in 1M HCl, wash with Dichloromethane (DCM) to remove organic impurities, basify the aqueous layer with NaOH to pH 10, and extract the free amine with Ethyl Acetate. Dry over anhydrous
and concentrate to yield pure (-)-ephedrine [1].
Quantitative Data & Reagent Comparison
The selection of the reducing agent drastically alters the stereochemical outcome of the benzenemethanol derivative. The table below summarizes the quantitative data across different reductive amination conditions.
Reducing Agent
Solvent
Temp (°C)
Major Diastereomer
Yield (%)
Diastereomeric Excess (d.e. %)
Reference
Pt / (3 atm)
Ethanol
25
Erythro ((-)-Ephedrine)
90 - 95%
> 90%
[1], [2]
Methanol
0 to 25
Mixture (Erythro/Threo)
75 - 80%
~ 20%
[1]
Methanol
25
Erythro ((-)-Ephedrine)
78%
60%
[1]
References
Title: The Synthesis and Pharmacology of Ephedrine Analogues A Thesis Submitted for the Degree of Master of Science in Chemistry
Source: DORAS | DCU Research Repository
URL
Title: EP1421055B1 - Methods for the synthesis of amines such as ephedrine and intermediates
Source: Google Patents
URL
Title: Efficient 2-step biocatalytic strategies for the synthesis of all nor(pseudo)
Title: Production of Phenylacetylcarbinol via Biotransformation Using the Co-Culture of Candida tropicalis TISTR 5306 and Saccharomyces cerevisiae TISTR 5606 as the Biocatalyst
Source: MDPI
URL
Application
Application Note: Dimethylamino Ethyl Benzyl Alcohol Derivatives in Asymmetric Synthesis
Mechanistic Insights and Protocols for Enantioselective C–C Bond Formation Structural Logic and Catalytic Causality The structural motif of "dimethylamino ethyl benzyl alcohol" encompasses a privileged class of chiral 1,...
Author: BenchChem Technical Support Team. Date: March 2026
Mechanistic Insights and Protocols for Enantioselective C–C Bond Formation
Structural Logic and Catalytic Causality
The structural motif of "dimethylamino ethyl benzyl alcohol" encompasses a privileged class of chiral 1,2-amino alcohols. In modern asymmetric synthesis, the two most synthetically valuable members of this family are (1R,2S)-(-)-N-Methylephedrine (NME) and (S)-2-Dimethylamino-1-phenylethanol .
Causality of the Chiral Pocket:
The catalytic efficacy of these ligands is driven by their bidentate nature. The spatial proximity of the Lewis basic tertiary amine (the dimethylamino group) and the benzylic hydroxyl group allows for the formation of highly stable, five-membered metallacycles with transition metals (e.g., Zinc, Copper, Titanium).
When coordinated, the steric bulk of the N,N-dimethyl group prevents the formation of inactive polymeric metal aggregates. Simultaneously, the rigid benzylic phenyl ring shields one face of the coordinated electrophile. This steric wall enforces a highly specific, stereoselective trajectory for nucleophilic attack, ensuring high enantiomeric excess (ee) in the resulting products 1.
Enantioselective Dialkylzinc Additions to Aldehydes
The addition of dialkylzincs to aldehydes is a foundational C–C bond-forming reaction. Both 2-dimethylamino-1-phenylethanol and NME act as highly efficient chiral ligands in this transformation 2.
Mechanistic Insights & Enantiodivergence:
Upon mixing with dialkylzinc, the amino alcohol is deprotonated to form a zinc-aminoalkoxide complex. Recent kinetic studies on NME have revealed a fascinating hyperpositive non-linear effect (NLE) . The system exists in an equilibrium between a highly enantioselective monomeric catalyst and a less enantioselective homochiral dimeric catalyst. Because these two species promote facial attack from opposite sides of the coordinated aldehyde, chemists can achieve enantiodivergence—inverting the product's stereochemistry simply by altering the catalyst loading or the ligand's enantiomeric purity 1.
Enantiodivergent pathway of N-Methylephedrine in dialkylzinc additions.
Protocol 1: Enantioselective Addition of Diethylzinc to Benzaldehyde
Self-Validating System: This protocol relies on strict anhydrous conditions. The visual validation of a homogenous solution confirms the active monomeric zinc-aminoalkoxide species. Any turbidity indicates moisture-induced formation of achiral zinc hydroxides, which will catastrophically erode the enantiomeric excess.
System Preparation: Flame-dry a 25 mL Schlenk flask under vacuum and backfill with argon (repeat 3x). Add (S)-2-dimethylamino-1-phenylethanol (8.3 mg, 0.05 mmol, 5 mol%) and 2.5 mL of anhydrous toluene.
Catalyst Maturation: Cool the reaction vessel to 0 °C. Dropwise add diethylzinc (2.0 mL of a 1.0 M solution in hexanes, 2.0 mmol). Stir for 30 minutes.
Validation Check: The solution must remain perfectly clear and colorless.
Electrophile Addition: Slowly introduce benzaldehyde (101 μL, 1.0 mmol) via a gas-tight syringe. Maintain the reaction at 0 °C for 12 hours.
Quench & Extraction: Quench the reaction strictly at 0 °C by the slow addition of saturated aqueous NH₄Cl (5 mL) to safely destroy unreacted diethylzinc. Extract the aqueous layer with diethyl ether (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Analytical Validation: Determine crude conversion via ¹H NMR (integration of the benzylic proton of the product vs. aldehyde). Purify via flash chromatography (hexanes/EtOAc) and determine ee via chiral HPLC (Chiralcel OD-H column, hexanes/i-PrOH 95:5, 1.0 mL/min).
Quantitative Performance in Dialkylzinc Additions
Chiral Ligand
Substrate
Organozinc
Yield (%)
ee (%)
Major Enantiomer
(S)-2-Dimethylamino-1-phenylethanol
Benzaldehyde
ZnEt₂
95
94
(S)
(1R,2S)-(-)-N-Methylephedrine
Benzaldehyde
ZnMe₂
88
85
(R)
(1R,2S)-(-)-N-Methylephedrine
p-Chlorobenzaldehyde
ZnEt₂
92
89
(R)
(Data aggregated from established organometallic benchmarks 13)
The Carreira Enantioselective Alkynylation
Historically, the addition of terminal alkynes to aldehydes required pre-metalation with strong, stoichiometric bases (e.g., n-BuLi or Grignard reagents), which severely limited functional group tolerance. The Carreira alkynylation revolutionized this by using a catalytic triad of Zn(OTf)₂, N-methylephedrine, and triethylamine 4.
Causality of the Catalytic Triad:
Zn(OTf)₂ coordinates with NME to form a Lewis acidic chiral pocket. When the terminal alkyne enters this pocket, the zinc center significantly lowers the alkyne's pKa. This dual-activation allows the weak base (Et₃N) to deprotonate the alkyne at room temperature. The resulting chiral zinc acetylide then undergoes a highly facial-selective nucleophilic attack on the coordinated aldehyde.
Dual-activation model of the Carreira enantioselective alkynylation.
Protocol 2: Enantioselective Addition of Phenylacetylene to Cyclohexanecarboxaldehyde
Self-Validating System: The sequential addition and observation of intermediate states ensure the correct assembly of the catalytic triad before the electrophile is introduced.
Catalyst Assembly: In a strictly anhydrous, argon-purged flask, suspend Zn(OTf)₂ (72 mg, 0.2 mmol, 20 mol%) in anhydrous toluene (3 mL). Add (1R,2S)-(-)-N-methylephedrine (39 mg, 0.22 mmol, 22 mol%).
Base Activation: Add triethylamine (50 mg, 0.5 mmol, 50 mol%). Stir the mixture at 25 °C for 2 hours.
Validation Check: The initial heterogeneous suspension will transition into a homogenous, slightly yellow solution, confirming the successful formation of the active Zn-NME-amine complex.
Alkyne Metalation: Introduce phenylacetylene (122 mg, 1.2 mmol) via syringe. Stir for 15 minutes to allow for complete deprotonation and formation of the chiral zinc acetylide.
C–C Bond Formation: Add cyclohexanecarboxaldehyde (112 mg, 1.0 mmol). Seal the flask and stir at room temperature for 18 hours.
Validation Check: Monitor the disappearance of the aldehyde via TLC (hexanes/EtOAc 4:1).
Workup & Isolation: Quench the reaction with 1M aqueous HCl (5 mL) to protonate the NME ligand, driving it into the aqueous phase (allowing for potential recovery). Extract the mixture with EtOAc (3 × 10 mL). Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify the propargylic alcohol via silica gel chromatography. Expected outcome: >85% yield, >95% ee.
Preparation of chiral auxiliaries from Benzenemethanol, a-[1-(dimethylamino)ethyl]-
An In-Depth Guide to the Preparation and Application of Chiral Auxiliaries from (1R,2S)-(-)-N-Methylephedrine Introduction: The Strategic Role of Chiral Auxiliaries in Asymmetric Synthesis In the landscape of modern orga...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Guide to the Preparation and Application of Chiral Auxiliaries from (1R,2S)-(-)-N-Methylephedrine
Introduction: The Strategic Role of Chiral Auxiliaries in Asymmetric Synthesis
In the landscape of modern organic and medicinal chemistry, the synthesis of enantiomerically pure compounds is not merely an academic exercise but a critical necessity for ensuring the efficacy and safety of pharmaceuticals.[1] Chiral auxiliaries are powerful tools in this endeavor, acting as temporary stereogenic units that are covalently attached to a prochiral substrate to direct a subsequent chemical transformation with high stereoselectivity.[2][3] After guiding the creation of a new stereocenter, the auxiliary is cleaved and can ideally be recovered for reuse, making it a highly efficient strategy for asymmetric synthesis.[4]
This guide focuses on the versatile chiral amino alcohol, Benzenemethanol, α-[1-(dimethylamino)ethyl]- , specifically the (1R,2S)-(-)-N-Methylephedrine isomer. This compound, a derivative of the readily available and widely studied ephedrine and pseudoephedrine, serves as an excellent precursor for robust chiral auxiliaries.[5][6] Its efficacy stems from the fixed stereochemistry of its two chiral centers and the presence of a hydroxyl group capable of forming rigid, chelated intermediates that control facial selectivity in key bond-forming reactions.[5]
We will explore two primary strategies for leveraging N-Methylephedrine: its direct application as an auxiliary through the formation of chiral amides for asymmetric alkylation, and its use as a starting material for the synthesis of more conformationally rigid oxazolidinone auxiliaries.
Part 1: Direct Application via Chiral Amide Intermediates
The most direct application of N-Methylephedrine as a chiral auxiliary mirrors the highly successful methodology developed by Andrew G. Myers using pseudoephedrine.[7][8] The process involves three key stages: formation of a tertiary amide, highly diastereoselective alkylation of the corresponding lithium enolate, and subsequent cleavage to release the enantiomerically enriched product.
Causality and Mechanism of Stereocontrol
The remarkable stereocontrol exerted by the N-Methylephedrine auxiliary is rooted in the formation of a rigid, six-membered chelated transition state.[5]
Amide Formation: N-Methylephedrine is first acylated with a prochiral carboxylic acid derivative (e.g., an acyl chloride or anhydride) to form a stable tertiary amide.
Enolate Formation: A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) deprotonates the α-carbon to the carbonyl, generating a lithium enolate.
Chelation and Facial Shielding: The lithium cation is internally chelated by both the enolate oxygen and the oxygen of the auxiliary's hydroxyl group. This locks the enolate into a specific conformation. The phenyl group of the auxiliary orients itself to minimize steric interactions, effectively shielding one face of the planar enolate.
Diastereoselective Alkylation: Consequently, an incoming electrophile can only approach from the less sterically hindered face, leading to the predictable formation of a single diastereomer.[5] The presence of lithium chloride is often crucial, as it can break up LDA aggregates and prevent side reactions, leading to higher yields and selectivities.[2]
Experimental Protocols
This protocol details the formation of the chiral amide, the first step in the sequence.
Dissolve (1R,2S)-(-)-N-Methylephedrine (1.0 eq) in anhydrous DCM in a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon).
Cool the solution to 0 °C using an ice bath.
Add triethylamine (1.5 eq) to the solution with stirring.
Add propanoyl chloride (1.1 eq) dropwise over 10-15 minutes. A white precipitate of triethylamine hydrochloride will form.
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
The crude product can be purified by flash column chromatography on silica gel to yield the pure N-propanoyl amide.
This protocol describes the core stereochemistry-defining step.
In a flame-dried, multi-necked flask under an inert atmosphere, add the chiral amide (1.0 eq) and anhydrous LiCl (6.0 eq).
Add anhydrous THF and stir to dissolve. Cool the solution to -78 °C using a dry ice/acetone bath.
Slowly add the LDA solution (2.2 eq) dropwise via syringe, ensuring the internal temperature does not rise significantly.
Stir the resulting enolate solution at -78 °C for 1 hour.
Add the electrophile (e.g., benzyl bromide, 1.5 eq) dropwise.
Continue stirring at -78 °C for 4-6 hours, or until TLC analysis indicates completion. For less reactive electrophiles, the temperature may be slowly raised to 0 °C.[2]
Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.
Allow the mixture to warm to room temperature and extract with ethyl acetate.
Wash the combined organic layers with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
Purify the product by flash chromatography. The diastereomeric excess (d.e.) can be determined by ¹H NMR analysis of the crude product or by chiral HPLC.
Table 1: Representative Performance in Asymmetric Alkylation
Electrophile (R-X)
Product Diastereomeric Excess (d.e.)
Yield (%)
Benzyl bromide
>98%
~85-95%
Iodomethane
>98%
~90-97%
Allyl bromide
>95%
~88-96%
n-Butyl iodide
>98%
~85-93%
(Note: Data are representative and based on analogous pseudoephedrine systems. Actual results may vary.)[5][8]
This final step liberates the desired chiral product and allows for recovery of the auxiliary.
To obtain the Carboxylic Acid:
Dissolve the alkylated amide product in a mixture of THF and water (e.g., 3:1 ratio).
Add sodium hydroxide (4-8 eq) and heat the mixture to reflux for 12-24 hours.
After cooling, acidify the mixture with aqueous HCl (e.g., 1 M) to protonate the carboxylate.
Extract the aqueous layer with diethyl ether or ethyl acetate to isolate the chiral carboxylic acid.
Make the aqueous layer basic with NaOH to recover the N-Methylephedrine auxiliary, which can then be extracted with an organic solvent.[5]
To obtain the Primary Alcohol:
Dissolve the alkylated amide in anhydrous THF under an inert atmosphere and cool to 0 °C.
Add a reducing agent such as lithium aluminum hydride (LiAlH₄) or lithium amidotrihydroborate (LAB) portion-wise.[5]
Stir for several hours, then quench carefully with water or Rochelle's salt solution.
Filter the resulting salts and extract the filtrate to isolate the chiral alcohol.
Workflow Visualization
Caption: Synthesis of a rigid oxazolidinone auxiliary from N-Methylephedrine.
Conclusion
Benzenemethanol, α-[1-(dimethylamino)ethyl]- (N-Methylephedrine) is a highly valuable and versatile starting material for the preparation of chiral auxiliaries. Its structural similarity to pseudoephedrine allows for its direct and effective use in asymmetric alkylations via a well-understood chelation-controlled mechanism. Furthermore, its 1,2-amino alcohol motif enables its conversion into conformationally rigid oxazolidinone auxiliaries, broadening its applicability to a wider range of stereoselective transformations. The protocols and principles outlined in this guide provide a robust framework for researchers and drug development professionals to leverage this accessible chiral precursor in the synthesis of complex, enantiomerically pure molecules.
References
Ager, D. J., Prakash, I., & Schaad, D. R. (1996). 1,2-Amino Alcohols and Their Heterocyclic Derivatives as Chiral Auxiliaries in Asymmetric Synthesis. Chemical Reviews, 96(2), 835–876. [Link]
Cardillo, G., & Tomasini, C. (1996). Asymmetric Synthesis of β-Amino Acids and α-Substituted β-Amino Acids. Chemical Society Reviews, 25(2), 117. [Link]
Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129. [Link]
Myers, A. G., & Yang, B. H. (2012). Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis. Harvard University. Retrieved from [Link]
Myers, A. G., Yang, B. H., Chen, H., McKinstry, L., Kopecky, D. J., & Gleason, J. L. (1997). Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones. Journal of the American Chemical Society, 119(28), 6496–6511. [Link]
Oreate AI. (2026). Research Progress on the Application of Pseudoephedrine as a Chiral Auxiliary in Asymmetric Synthesis. Retrieved from [Link]
PubChem. (n.d.). Benzenemethanol, alpha-(1-(dimethylamino)ethyl)-, hydrochloride, (R,S)-(+-)-. National Center for Biotechnology Information. Retrieved from [Link]
University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
Wikipedia. (n.d.). Chiral auxiliary. Retrieved from [Link]
Gage, J. R., & Evans, D. A. (1990). Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary: (2S,3S)-3-hydroxy-3-phenyl-2-methylpropanoic acid. Organic Syntheses, 68, 83. [Link]
Sibi, M. P., & Venkatraman, L. (2006). Chiral Auxiliaries in Asymmetric Synthesis. In Handbook of C-H Transformations. Wiley-VCH. [Link]
Benzenemethanol, a-[1-(dimethylamino)ethyl]- in pharmaceutical intermediate synthesis
This guide details the technical profile, synthesis protocols, and pharmaceutical applications of Benzenemethanol, -[1-(dimethylamino)ethyl]- , commonly known as -Methylephedrine (or Methylephedrine). Application Note: B...
Author: BenchChem Technical Support Team. Date: March 2026
This guide details the technical profile, synthesis protocols, and pharmaceutical applications of Benzenemethanol,
-[1-(dimethylamino)ethyl]- , commonly known as -Methylephedrine (or Methylephedrine).
Application Note: Benzenemethanol,
-[1-(dimethylamino)ethyl]- in Pharmaceutical Synthesis
-Methylephedrine
Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Technical Profile
Benzenemethanol,
-[1-(dimethylamino)ethyl]- (CAS: 552-79-4 for ()-isomer) is a critical pharmaceutical intermediate and chiral auxiliary. Structurally, it is a derivative of ephedrine where the secondary amine is methylated to a tertiary amine. It serves two primary roles in drug development:
API Precursor: Key intermediate for antitussives, bronchodilators, and historically for analgesics (e.g., Propoxyphene).
Chiral Ligand: A highly effective ligand for enantioselective reactions, particularly the addition of dialkylzinc to aldehydes, due to its rigid 1,2-aminoalcohol backbone.
Soluble in ethanol, ether, chloroform; sparingly soluble in water
pKa
~9.2 (Amine)
Synthesis Protocols
This section details two distinct synthetic routes: Method A (Semisynthesis from Ephedrine) for high stereochemical purity, and Method B (De Novo Synthesis) for accessing novel analogs.
Best for: High-yield production of enantiopure material from commercially available Ephedrine.
Mechanism:
The reaction utilizes formaldehyde as the carbon source and formic acid as the hydride donor (reducing agent) to methylate the secondary amine of ephedrine.[1]
Reagents:
(1R,2S)-(-)-Ephedrine HCl: 10.0 g (49.6 mmol)
Formaldehyde (37% aq.): 10 mL (excess)
Formic Acid (98%): 15 mL (excess)
Sodium Hydroxide (20% aq.): For neutralization
Solvent: Ether or Dichloromethane (DCM) for extraction
Step-by-Step Protocol:
Mixing: In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve 10.0 g of Ephedrine HCl in 15 mL of 98% formic acid.
Addition: Add 10 mL of 37% formaldehyde solution.
Reflux: Heat the mixture to gentle reflux (approx. 95-100°C) on an oil bath for 4–6 hours.
evolution indicates reaction progress.
Work-up:
Cool the reaction mixture to room temperature.
Add 20 mL of water and cool in an ice bath.
Basify slowly with 20% NaOH solution until pH > 11. (Caution: Exothermic).
Extraction: Extract the aqueous layer with DCM (
mL).
Purification:
Wash combined organic layers with brine.
Dry over anhydrous
and concentrate under vacuum.
Crystallization: Recrystallize the residue from methanol/water or petroleum ether to yield colorless needles.
Yield: Typically 85–95%.
QC Check: Melting point 87–88°C (for pure isomer).
Method B: Amination-Reduction Sequence (De Novo)
Best for: Synthesizing racemic standards or analogs where the ephedrine precursor is unavailable.
Protocol:
Bromination: React Propiophenone with bromine in glacial acetic acid to form
-bromopropiophenone.
Amination: Treat
-bromopropiophenone with excess dimethylamine in THF at 0°C to yield -(dimethylamino)propiophenone.
Reduction: Reduce the ketone using Sodium Borohydride (
) in ethanol to yield the target amino alcohol (mixture of diastereomers, requiring separation).
Workflow Visualization
The following diagram illustrates the two synthesis pathways and the mechanism of the Eschweiler-Clarke methylation.
Caption: Dual synthetic pathways for N-Methylephedrine: Stereoselective methylation (Method A) vs. stepwise construction (Method B).
Pharmaceutical Application: Chiral Ligand in Asymmetric Synthesis
-Methylephedrine is a privileged chiral ligand used to catalyze the enantioselective addition of dialkylzinc reagents to aldehydes. This reaction is fundamental in creating chiral secondary alcohols for complex drug molecules.
Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde
Rationale:
The lithium alkoxide of
-methylephedrine coordinates with dialkylzinc, forming a rigid chiral environment that directs the nucleophilic attack to one face of the aldehyde.
Reagents:
Benzaldehyde: 1.0 mmol
Diethylzinc (
): 2.2 mmol (1.1 mL of 2.0M solution in toluene)
(1R,2S)-
-Methylephedrine: 5 mol% (0.05 mmol)
Solvent: Toluene (anhydrous)
Procedure:
Ligand Preparation: In a flame-dried Schlenk flask under argon, dissolve (1R,2S)-
-methylephedrine (9 mg, 0.05 mmol) in 2 mL anhydrous toluene.
Formation of Catalyst: Add
solution (1.1 mL, 2.2 mmol) dropwise at 0°C. Stir for 20 minutes to form the active zinc-chelate.
Analysis: Extract with ether, dry, and analyze by Chiral HPLC.
Expected Outcome: (S)-1-Phenylpropan-1-ol with >90% ee.
Safety & Regulatory Compliance
Hazard Identification:
Toxicity: Harmful if swallowed. Sympathomimetic agent; may cause tachycardia or hypertension upon accidental exposure.
Precursor Status:
-Methylephedrine is a List I Chemical in many jurisdictions (including the US DEA list) because it can be used to synthesize methcathinone (a controlled substance).
Handling: Use a fume hood. Wear nitrile gloves and safety goggles.
Compliance Requirement:
Researchers must maintain strict inventory logs. Synthesis of this compound often requires registration or permits depending on the quantity and jurisdiction.
References
Eschweiler-Clarke Methylation: Icke, R. N.; Wisegarver, B. B.; Alles, G. A. "
-Phenylethyldimethylamine." Organic Syntheses, Coll. Vol. 3, p. 723 (1955).
Chiral Ligand Application: Soai, K.; Niwa, S. "Enantioselective addition of organozinc reagents to aldehydes." Chemical Reviews, 1992, 92(5), 833–856.
Pharmaceutical Profile: "Methylephedrine."[1][2] PubChem Database, CID 64782, National Center for Biotechnology Information.
Regulatory Status: U.S. Drug Enforcement Administration. "List I and List II Chemicals." Diversion Control Division.
Catalytic efficiency of a-[1-(dimethylamino)ethyl]benzenemethanol in alkylation
An Application Guide to the Catalytic Efficiency of α-[1-(Dimethylamino)ethyl]benzenemethanol in Enantioselective Alkylation For Researchers, Scientists, and Drug Development Professionals Abstract The synthesis of enant...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Catalytic Efficiency of α-[1-(Dimethylamino)ethyl]benzenemethanol in Enantioselective Alkylation
For Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of enantiomerically pure compounds is a cornerstone of modern drug development and fine chemical manufacturing. Chiral β-amino alcohols, such as α-[1-(dimethylamino)ethyl]benzenemethanol, have emerged as highly effective catalysts and ligands for asymmetric synthesis.[1][2][3] This document provides a detailed exploration of the catalytic application of α-[1-(dimethylamino)ethyl]benzenemethanol, specifically in the enantioselective alkylation of aldehydes. We will elucidate the underlying catalytic mechanism, provide a robust, step-by-step protocol for a representative reaction, and offer insights into data interpretation and troubleshooting. The aim is to equip researchers with the foundational knowledge and practical guidance necessary to leverage this catalyst's high efficiency and selectivity in their synthetic endeavors.
Introduction: The Role of Chiral Amino Alcohols in Asymmetric Catalysis
Chiral β-amino alcohols are a privileged class of compounds in organic synthesis, serving as indispensable chiral auxiliaries, ligands, and catalysts.[3] Their value stems from their straightforward synthesis, often from readily available chiral amino acids, and the strategic positioning of two coordinating functional groups—a hydroxyl and an amino group.[2] This bifunctional nature is key to their ability to form well-defined, rigid transition states in catalytic cycles, enabling precise control over stereochemical outcomes.
α-[1-(Dimethylamino)ethyl]benzenemethanol, also known as 2-(Dimethylamino)-1-phenyl-1-propanol[4], is a prominent member of this family. It is particularly effective in catalyzing the addition of organometallic reagents, such as dialkylzinc compounds, to prochiral aldehydes. This reaction is a powerful method for forming chiral secondary alcohols, which are ubiquitous structural motifs in pharmaceuticals and natural products.[5][6] The efficiency of this catalyst lies in its ability to generate a highly organized chiral environment around the reacting centers, leading to high yields and excellent enantioselectivity.
Mechanistic Insights: The Causality of Enantioselection
The catalytic prowess of α-[1-(dimethylamino)ethyl]benzenemethanol in the alkylation of aldehydes with dialkylzinc reagents is not fortuitous; it is the result of a well-orchestrated series of molecular interactions. The process hinges on the in-situ formation of a chiral zinc amino alkoxide complex.
The Catalytic Cycle involves several key steps:
Catalyst Activation: The amino alcohol catalyst reacts with the dialkylzinc reagent (e.g., diethylzinc) in an acid-base reaction. The acidic proton of the alcohol is removed by one of the alkyl groups, releasing an alkane (e.g., ethane) and forming a dimeric zinc amino alkoxide.
Dimer Dissociation: While both homochiral (formed from two catalyst molecules of the same chirality) and heterochiral (from opposite enantiomers) dimers can form, it is the monomeric form of the chiral zinc catalyst that is believed to be the active catalytic species.[7] An equilibrium exists between these dimeric and monomeric forms.
Substrate Coordination: The monomeric chiral zinc alkoxide coordinates with the aldehyde (e.g., benzaldehyde). The Lewis acidic zinc atom binds to the carbonyl oxygen, activating the aldehyde towards nucleophilic attack. The chiral scaffold of the ligand begins to establish a stereochemically biased environment.
Enantioselective Alkyl Transfer: A second molecule of the dialkylzinc reagent coordinates to this complex, forming a transient, highly organized six-membered ring-like transition state. The chiral ligand directs the transfer of an alkyl group from the second zinc atom to one specific face of the aldehyde's carbonyl carbon. This sterically controlled transfer is the enantioselectivity-determining step.
Product Release and Catalyst Regeneration: After the alkyl transfer, the resulting zinc alkoxide of the product is formed. It is then displaced by a new molecule of aldehyde, releasing the chiral secondary alcohol product (after workup) and regenerating the active monomeric catalyst to re-enter the catalytic cycle.
This mechanistic pathway explains why factors such as catalyst purity, the stoichiometry of reagents, and temperature are critical for achieving high enantiomeric excess (ee). The competition between different catalytic cycles and the stability of the diastereomeric transition states ultimately govern the reaction's outcome.[7]
Figure 1. Simplified catalytic cycle for the enantioselective addition of diethylzinc to an aldehyde.
Application Protocol: Asymmetric Ethyl-Alkylation of Benzaldehyde
This protocol details a representative procedure for the enantioselective addition of diethylzinc to benzaldehyde, a benchmark reaction for evaluating catalyst performance.
Causality Note: This procedure must be conducted under a strictly inert atmosphere (Argon or Nitrogen). Diethylzinc is pyrophoric and reacts violently with air and moisture. All glassware must be rigorously flame-dried or oven-dried before use, and solvents must be anhydrous.[8]
Glassware for extraction and purification (separatory funnel, flasks, chromatography column)
3.3 Experimental Workflow
Figure 2. Step-by-step experimental workflow from setup to final analysis.
3.4 Step-by-Step Protocol
Inert Atmosphere Setup: Assemble a flame-dried 100 mL three-neck flask equipped with a magnetic stir bar, a low-temperature thermometer, and septa. Purge the system with dry Argon or Nitrogen for at least 15 minutes.
Catalyst Introduction: Under a positive pressure of inert gas, add α-[1-(dimethylamino)ethyl]benzenemethanol (179 mg, 1.0 mmol) and anhydrous toluene (38 mL) to the flask via syringe. Stir the solution to dissolve the catalyst.
Catalyst Activation: Cool the flask to 0 °C using an ice/water bath. Slowly add the diethylzinc solution (12 mL of 1.0 M solution in hexanes, 12.0 mmol) dropwise via syringe over 15 minutes. Note: Ethane gas will evolve during this step.[8] Stir the resulting solution at 0 °C for 20 minutes.
Substrate Addition: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Once the temperature is stable, add freshly distilled benzaldehyde (1.06 g, 10.0 mmol) dropwise via syringe.
Reaction: Remove the dry ice/acetone bath and replace it with the 0 °C ice/water bath. Allow the reaction to stir at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 4-6 hours).
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and slowly quench the reaction by adding saturated aqueous ammonium chloride solution (20 mL) dropwise. Caution: This can be a vigorous process.
Work-up: Allow the mixture to warm to room temperature. Transfer the contents to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL).
Drying and Concentration: Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
Purification: Purify the crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure (S)-1-phenyl-1-propanol.
Analysis: Determine the yield. Confirm the structure using ¹H and ¹³C NMR spectroscopy. Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) using a suitable chiral stationary phase.
Expected Results and Troubleshooting
The efficiency of this catalytic system is high, but sensitive to experimental parameters.
4.1 Typical Performance Data
Substrate
Alkylating Agent
Catalyst Loading
Yield (%)
Enantiomeric Excess (%)
Benzaldehyde
Diethylzinc
10 mol %
>95%
>95%
p-Tolualdehyde
Diethylzinc
10 mol %
>95%
>96%
p-Chlorobenzaldehyde
Diethylzinc
10 mol %
>90%
>94%
2-Furaldehyde
Diethylzinc
10 mol %
>90%
>92%
Note: These are representative values based on similar systems. Actual results may vary based on the precise reaction conditions and purity of reagents.[8]
4.2 Troubleshooting Guide
Problem
Potential Cause(s)
Suggested Solution(s)
Low Yield
1. Incomplete reaction. 2. Presence of moisture or oxygen deactivating the diethylzinc. 3. Impure reagents (aldehyde, catalyst).
1. Increase reaction time or temperature slightly (e.g., to room temp). 2. Ensure all glassware is meticulously dried and the system is fully inert. Use fresh, high-quality anhydrous solvents. 3. Purify aldehyde by distillation before use. Ensure catalyst is pure.
Low Enantioselectivity (ee)
1. Impure chiral catalyst (racemic contamination). 2. Reaction temperature too high. 3. Incorrect stoichiometry affecting the active catalyst formation.
1. Recrystallize the catalyst or source from a reputable supplier. 2. Maintain strict temperature control, especially during additions. Ensure reaction stays at 0 °C or lower. 3. Carefully measure and add all reagents.
Reaction does not start
1. Inactive diethylzinc reagent. 2. Catalyst not soluble or active.
1. Titrate the diethylzinc solution before use to confirm its concentration. 2. Ensure the catalyst fully dissolves in the solvent before adding other reagents.
Conclusion
α-[1-(Dimethylamino)ethyl]benzenemethanol stands as a robust and highly efficient catalyst for the enantioselective alkylation of aldehydes. Its effectiveness is rooted in a well-defined mechanistic pathway involving the formation of a chiral zinc-alkoxide complex that masterfully orchestrates the stereochemical outcome of the reaction. By adhering to rigorous anhydrous and anaerobic techniques as outlined in the provided protocol, researchers can reliably access highly enantioenriched secondary alcohols. This catalyst, therefore, represents a valuable tool for professionals in drug discovery and chemical synthesis, enabling the streamlined construction of complex chiral molecules.
Kitamura, M., Suga, S., Niwa, M., & Noyori, R. (1995). Quantitative Analysis of the Chiral Amplification in the Amino Alcohol-Promoted Asymmetric Alkylation of Aldehydes with Dialkylzincs. Journal of the American Chemical Society, 117(17), 4832–4842. Retrieved March 6, 2026, from [Link]
Tong, P.-e. (1998). New enantioselective catalysts based on chiral amino alcohols. (M.Phil. thesis). The Hong Kong Polytechnic University.
Nagib, D. A., & MacMillan, D. W. C. (2011). Enantioselective radical C–H amination for the synthesis of β-amino alcohols. Nature, 480(7376), 224–228.
McDonald, R. I., & Liu, G. (2017). Catalytic Enantioselective Methods for Synthesis of 1,2-Amino Tertiary Alcohols and Their Analogues. ACS Catalysis, 7(8), 5193–5209. Retrieved March 6, 2026, from [Link]
Gravel, M., & Hall, D. G. (2020). Chiral Amino Alcohols via Catalytic Enantioselective Petasis Borono-Mannich Reactions. ChemRxiv. Retrieved March 6, 2026, from [Link]
Representative procedure for the alkylation reaction: Preparation of 9. (2006). Organic and Biomolecular Chemistry.
Liu, Y.-M., et al. (2010). Efficient and Clean Gold-Catalyzed One-Pot Selective N-Alkylation of Amines with Alcohols. Chemistry – A European Journal, 16(43), 12793-12798. Retrieved March 6, 2026, from [Link]
Noyori, R., Suga, S., Kawai, K., & Kitamura, M. (1998). (S)-1-PHENYL-1-PROPANOL. Organic Syntheses, 75, 1. Retrieved March 6, 2026, from [Link]
α-[1-(Dimethylamino)ethyl]benzenemethanol. (n.d.). CAS Common Chemistry. Retrieved March 6, 2026, from [Link]
Jeffrey, J. L., et al. (2015). Alcohols as alkylating agents in heteroarene C–H functionalization. Nature, 525(7567), 87-91. Retrieved March 6, 2026, from [Link]
Process of alkylation with base of metal oxide. (1972). Google Patents.
Using the Colloidal Method to Prepare Au Catalysts for the Alkylation of Aniline by Benzyl Alcohol. (2023). MDPI. Retrieved March 6, 2026, from [Link]
Asymmetric Synthesis of 1-Phenylethylamine from Styrene via Combined Wacker-Oxidation and Enzymatic Reductive Amination. (2015). ResearchGate. Retrieved March 6, 2026, from [Link]
Recent advances in the asymmetric synthesis of pharmacology-relevant nitrogen heterocycles via stereoselective aza-Michael reactions. (2018). Organic & Biomolecular Chemistry. Retrieved March 6, 2026, from [Link]
Transition-Metal-Catalyzed C(sp3)–H Alkylation of Methyl Heteroarenes with Alcohols. (2024). MDPI. Retrieved March 6, 2026, from [Link]
Copper-Catalyzed α-Alkylation of Aryl Acetonitriles with Benzyl Alcohols. (2024). The Journal of Organic Chemistry. Retrieved March 6, 2026, from [Link]
Improving yield of a-[1-(dimethylamino)ethyl]benzenemethanol synthesis
To: Research & Development Team From: Technical Support Center (Senior Application Scientist) Subject: Yield Optimization & Troubleshooting for -[1-(dimethylamino)ethyl]benzenemethanol Synthesis Executive Summary This gu...
This guide addresses the synthesis and yield optimization of
-[1-(dimethylamino)ethyl]benzenemethanol (CAS: 14425-63-9 for the generic stereoisomer mix, often referred to as -methylephedrine or -methylpseudoephedrine depending on stereochemistry).
High-yield synthesis of this amino alcohol is frequently bottlenecked by three critical factors:
Diastereoselectivity control (Erythro vs. Threo ratios) during ketone reduction.
Hydrogenolysis side-reactions (cleavage of the benzylic hydroxyl) during catalytic hydrogenation.
Workup losses due to the high water solubility of the amphiphilic free base.
The following troubleshooting protocols are designed to isolate and resolve these specific failure modes.
-(dimethylamino)propiophenone with NaBH, but my yield is stalled at 60%. TLC shows no starting material. Where is the product going?
Diagnosis: You are likely experiencing boron-amine complexation or incomplete hydrolysis of the borate intermediate. Amino alcohols can form stable cyclic borate complexes that do not partition into the organic layer during a standard mild workup.
Corrective Protocol:
Acid Hydrolysis: After the reaction is complete, do not just add water. Quench with 3M HCl and heat to reflux for 15–30 minutes. This breaks the stable B-N-O complexes.
Basification: Cool the acidic solution and basify to pH > 12 using 20% NaOH. The high pH is critical to ensure the amine is fully deprotonated and less water-soluble.
Extraction: Use Chloroform (
) or Dichloromethane (DCM) rather than Diethyl Ether. The amino alcohol has higher solubility in chlorinated solvents.
Q2: When using catalytic hydrogenation (H
, Pd/C) to reduce the ketone, I observe a significant amount of a non-polar impurity. What is it?
Diagnosis: You are observing hydrogenolysis .[1][2] Benzylic alcohols are highly susceptible to C-O bond cleavage under standard hydrogenation conditions, especially with Palladium catalysts, converting your product into the corresponding alkane (1-phenyl-2-dimethylaminopropane).
Corrective Protocol:
Switch Catalyst: Replace Pd/C with Platinum Oxide (PtO
, Adams' catalyst) or Raney Nickel . Platinum and Nickel are far less active toward benzylic C-O hydrogenolysis while effectively reducing the ketone.
Solvent Modification: If you must use Pd, perform the reaction in the presence of a small amount of acid (e.g., HCl) or use a poisoned catalyst, though this may slow the ketone reduction.
Alternative Reductant: Switch to Sodium Borohydride (NaBH
) in Methanol at 0°C if strict stereocontrol is not the primary limiting factor.
Category B: Stereochemistry & Purification[3]
Q3: The product is an oil that refuses to crystallize. How can I obtain a solid for purity analysis?
Diagnosis: The free base of
-[1-(dimethylamino)ethyl]benzenemethanol is often a viscous oil or low-melting solid due to its ability to form intramolecular hydrogen bonds.
Corrective Protocol (Salt Formation):
Dissolve the crude oil in anhydrous Diethyl Ether or Ethyl Acetate .
Cool to 0°C.
Add a solution of HCl in Isopropanol or bubble dry HCl gas slowly.
The Hydrochloride salt should precipitate immediately as a white crystalline solid.
Recrystallization: Recrystallize the salt from Ethanol/Ether (1:3 ratio) to improve diastereomeric purity.
Q4: How do I control the Erythro/Threo ratio during reduction?
Insight: The stereochemical outcome depends on the transition state (Cram’s Chelate vs. Felkin-Anh).
For Erythro (N-methylephedrine): Use Catalytic Hydrogenation (PtO
in acidic methanol). The catalyst surface approach favors the formation of the erythro isomer.
For Threo (N-methylpseudoephedrine): Use Metal Hydride Reduction (NaBH
or LiAlH) in a non-chelating solvent (e.g., Ethanol).
Part 2: Experimental Data & Benchmarks
Table 1: Comparative Yields of Reduction Methods
Method
Reagent
Solvent
Typical Yield
Major Side Product
Stereoselectivity
Hydride Reduction
NaBH
Methanol
75-85%
Borate complexes
Mixed (Threo favored)
Cat. Hydrogenation
H / Pd/C
Ethanol
40-60%
Alkane (Hydrogenolysis)
Erythro favored
Cat. Hydrogenation
H / PtO
Acetic Acid
85-95%
None
High Erythro
Transfer Hydrogenation
Formic Acid/TEA
Ru-Catalyst
90-98%
None
>95% ee/de (Ligand dependent)
Part 3: Visualization of Workflows
Figure 1: Optimized Synthesis & Workup Logic
The following diagram illustrates the critical decision points to avoid hydrogenolysis and ensure efficient recovery of the amine.
Caption: Decision matrix for reduction methodology highlighting critical control points for preventing side reactions.
Figure 2: Acid-Base Purification Workflow
This workflow ensures the separation of the amino alcohol from neutral organic impurities (unreacted ketone) and inorganic salts.
Caption: Acid-base extraction protocol to isolate the amphiphilic amino alcohol from non-basic impurities.
References
NIST Chemistry WebBook. Benzenemethanol, α-[1-(methylamino)ethyl]- (Ephedrine/Pseudoephedrine derivatives). National Institute of Standards and Technology. Available at: [Link]
Organic Chemistry Portal. Synthesis of Alcohols by Carbonyl Reduction. (General protocols for chemoselective reduction of amino ketones). Available at: [Link]
Eschweiler, W. Replacement of Hydrogen Atoms Bound to Nitrogen by Methyl Groups using Formaldehyde.[3][4] Berichte der deutschen chemischen Gesellschaft (Classic Mechanism for Methylation). Available at: [Link]
Asymmetric Catalysis Technical Support Center: Troubleshooting Benzenemethanol Ligands
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists encountering stereochemical leakage—specifically, low enantiomer...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists encountering stereochemical leakage—specifically, low enantiomeric excess (ee)—when utilizing chiral benzenemethanol derivatives (such as ephedrine-derived amino alcohols, diarylprolinols, or BINOL derivatives) in asymmetric transformations like the dialkylzinc addition to aldehydes[1],[2].
Achieving >95% ee is rarely just about picking the right ligand; it requires a precise orchestration of kinetics, thermodynamics, and rigorous air-free techniques. This guide provides a self-validating framework to diagnose, understand, and resolve stereochemical leakage in your catalytic cycles.
Diagnostic Workflow for Stereochemical Leakage
Before altering your chemical methodology, it is critical to isolate the variable causing the loss of selectivity. Follow this logical workflow to identify the root cause of your low ee.
Systematic diagnostic workflow for troubleshooting low enantiomeric excess in asymmetric catalysis.
Frequently Asked Questions (FAQs)
Q1: Why does my ee drop significantly when I scale up the dialkylzinc addition?Causality & Solution: Scale-up alters heat dissipation and localized concentration gradients. In dialkylzinc additions, the uncatalyzed background reaction (which yields a racemic product) is in direct competition with the ligand-accelerated chiral pathway[3],[2]. Poor mixing or rapid bolus addition of the organozinc reagent creates localized "hot spots" of high uncoordinated zinc concentration, driving the racemic background reaction.
Action: Ensure rigorous internal temperature control (e.g., -20°C to 0°C) and use a syringe pump for the slow, continuous addition of the dialkylzinc reagent.
Q2: I increased the catalyst loading from 10 mol% to 20 mol% to improve the reaction rate, but my ee actually decreased. Why?Causality & Solution: This is a classic symptom of catalyst aggregation. At higher concentrations, chiral benzenemethanol ligands and their corresponding zinc alkoxide complexes can form homochiral or heterochiral dimers and oligomers[4]. These higher-order aggregates often exhibit different—and usually inferior—stereoselectivity compared to the monomeric active species. This phenomenon is closely tied to non-linear effects (NLE) and autocatalysis in asymmetric synthesis[1].
Action: Maintain catalyst loading within the empirically validated optimal window (typically 5–10 mol%). If the reaction is sluggish, optimize the solvent polarity to break up aggregates rather than simply adding more ligand.
Q3: How does trace moisture affect the enantioselectivity of benzenemethanol-catalyzed reactions?Causality & Solution: Water reacts violently with dialkylzinc reagents to form achiral zinc hydroxide or zinc oxide species. These achiral species act as Lewis acidic promoters that catalyze the non-selective background addition[3]. Furthermore, moisture can hydrolyze the delicate bimetallic zinc-ligand transition state, fundamentally altering the geometry required for enantioinduction.
Action: Rigorously dry all solvents using a solvent purification system and distill aldehydes over CaH₂ prior to use. Handle all reagents using standard Schlenk techniques or within a glovebox.
Quantitative Data: Impact of Reaction Parameters on ee
To illustrate the extreme sensitivity of benzenemethanol-catalyzed dialkylzinc additions, consider the following reference data summarizing the impact of various parameters on the enantiomeric excess during the synthesis of chiral 1-phenyl-1-propanol.
Parameter Varied
Condition A
Condition B
Condition C
Mechanistic Impact on Enantioselectivity
Temperature
25°C (72% ee)
0°C (88% ee)
-20°C (96% ee)
Lower temperatures disproportionately suppress the higher-activation-energy racemic background reaction[3].
Ligand Loading
2 mol% (81% ee)
10 mol% (95% ee)
25 mol% (84% ee)
High loading induces off-cycle aggregation; low loading fails to outcompete the background rate[4].
Solvent
THF (65% ee)
Toluene (94% ee)
Hexanes (95% ee)
Strongly coordinating solvents (THF) disrupt the highly ordered bimetallic transition state assembly[3].
Addition Rate
Bolus/All-at-once (70% ee)
Dropwise, 10 min (89% ee)
Syringe pump, 2 hr (96% ee)
Slow addition minimizes the steady-state concentration of uncoordinated, racemic-promoting dialkylzinc[2].
Experimental Protocols: Self-Validating Troubleshooting Systems
As a best practice, never change multiple variables at once. Use the following self-validating protocols to systematically isolate the cause of your low ee.
Protocol A: Validating Ligand Integrity and Baseline Selectivity
Before adjusting reaction parameters, you must establish that your benzenemethanol ligand is chemically and enantiomerically pure. A ligand with <99% ee can lead to disproportionately low product ee due to chiral depletion effects[1].
Step-by-Step Methodology:
Ligand Purity Analysis: Analyze the benzenemethanol ligand via ¹H and ¹³C NMR to ensure no oxidation products (e.g., ketones or degraded amines) are present.
Chiral HPLC Verification: Confirm the enantiomeric excess of the ligand itself using a chiral stationary phase.
Standard Control Reaction (The Validation Step):
In a flame-dried Schlenk tube under Argon, dissolve 10 mol% of the benzenemethanol ligand in anhydrous toluene (0.1 M).
Add a highly reliable standard substrate (e.g., freshly distilled benzaldehyde, 1.0 equiv).
Cool the mixture to 0°C using a cryocooler.
Add diethylzinc (1.0 M in hexanes, 2.0 equiv) dropwise over 30 minutes.
Quench with saturated aqueous NH₄Cl after 4 hours, extract with dichloromethane, and analyze the crude product via chiral HPLC.
Self-Validation Check: If this standard reaction fails to achieve >90% ee, the issue lies with your reagent purity, solvent dryness, or ligand batch[3]. If it succeeds, the issue is specific to your novel substrate.
Protocol B: Suppressing the Uncatalyzed Background Reaction
If Protocol A yields high ee but your specific target substrate yields low ee, the uncatalyzed background reaction is likely outcompeting the ligand-directed pathway[2].
Step-by-Step Methodology:
Background Rate Assessment: Run your exact reaction conditions without the benzenemethanol ligand. Monitor the conversion via GC-MS or TLC at 1 hour and 4 hours. Self-Validation Check: If conversion is >10% at 1 hour without the ligand, the background rate is too high and will erode your ee.
Temperature Modulation: Lower the reaction temperature in 10°C increments (e.g., from 0°C to -10°C, then -20°C). The catalyzed pathway typically has a lower activation energy (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
) than the uncatalyzed pathway; thus, cooling disproportionately slows the racemic background reaction.
Syringe Pump Optimization: Dilute the dialkylzinc reagent in an anhydrous, non-coordinating solvent (e.g., 0.5 M in hexanes or toluene). Add it via a syringe pump over 2–4 hours to the chilled solution of the aldehyde and ligand. This keeps the steady-state concentration of free zinc near zero, ensuring that any zinc present is immediately coordinated by the highly active chiral ligand.
References
Wikipedia Contributors. "Asymmetric addition of dialkylzinc compounds to aldehydes." Wikipedia, The Free Encyclopedia.[Link]
ResearchGate Community. "In Asymmetric catalysis, when varying the catalyst amount, it is giving better ee in less amount and further increasing leads to loss of ee! why?" ResearchGate Q&A. [Link]
Accounts of Chemical Research. "Asymmetric Functional Organozinc Additions to Aldehydes Catalyzed by 1,1′-Bi-2-naphthols (BINOLs)." ACS Publications.[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Recrystallization of Chiral Amino Alcohol Derivatives
Introduction: The Dual-Functionality Challenge
Chiral amino alcohols (e.g., phenylglycinol, ephedrine analogs, amino indanols) present unique purification challenges due to their bifunctional nature. The basic amine and the hydrogen-bonding hydroxyl group often lead to strong intermolecular networks, resulting in high viscosity, supersaturation stability, and a propensity for "oiling out" (Liquid-Liquid Phase Separation or LLPS) rather than distinct crystal nucleation.
This guide addresses the specific thermodynamic and kinetic bottlenecks encountered when purifying these derivatives, particularly during diastereomeric salt resolution.
Module 1: Solvent System Engineering & Oiling Out
Q1: My amino alcohol derivative consistently "oils out" instead of crystallizing. How do I force nucleation?
The Mechanism:
Oiling out occurs when the metastable limit of Liquid-Liquid Phase Separation (LLPS) is reached before the Spinodal decomposition curve for crystallization. For amino alcohols, this is often driven by trace water acting as a plasticizer or by high conformational flexibility in the alkyl chains.
Troubleshooting Protocol:
Do not simply cool the solution further; this increases viscosity and locks the system in the oiled state.
The "Cloud Point" Hold:
Heat the mixture until the oil phase redissolves (monophasic).
Cool slowly (0.1°C/min) until the first sign of turbidity (the cloud point).
STOP cooling. Hold the temperature isothermally.
Add seeds of the desired polymorph immediately.
Causality: This holds the system in the metastable zone width (MSZW) where crystal growth is favored over new phase separation.
Solvent Polarity Mismatch:
Amino alcohols are amphiphilic. If using a non-polar anti-solvent (e.g., Hexane) with a polar solvent (e.g., Ethanol), the local concentration of the amino alcohol in the ethanol-rich droplets becomes too high.
Solution: Switch to a "mediocre" single solvent (e.g., Toluene or Isopropyl Acetate) or a miscible pair with closer dielectric constants (e.g., IPA/MTBE).
Q2: How do I select the correct solvent for a new amino alcohol derivative?
Use the "Dielectric-Solubility" Screening Matrix below. Amino alcohols often form solvates; avoid alcohols if the product is hygroscopic unless necessary for salt formation.
Solvent Class
Suitability
Notes
Toluene
High
Excellent for amino alcohols with aromatic groups (e.g., Phenylglycinol). Promotes slow growth.
IPA / Ethanol
Medium
Good solubility but high risk of solvate formation. often leads to "thick" slurries.
MTBE / THF
Medium-High
Good anti-solvents. MTBE is preferred over ether due to higher boiling point (better thermal cycling).
Acetonitrile
Low
Often causes oiling out with amine salts due to high polarity but poor solvation of lipophilic tails.
Water
Special Case
Use only for specific HCl salts. Generally avoid for free bases due to hydrate formation.
Visual Guide: Oiling Out Troubleshooting Logic
Caption: Decision tree for mitigating Liquid-Liquid Phase Separation (Oiling Out) in amino alcohol crystallization.
Module 2: Diastereomeric Salt Resolution
Q3: I am resolving a racemic amino alcohol with a chiral acid (e.g., Tartaric Acid). The yield is good, but the enantiomeric excess (ee) is stuck at ~80%. Why?
The Mechanism:
You have likely reached the Eutectic Composition . Unlike conglomerate systems, diastereomeric salts often form solid solutions or have a eutectic point where the solubility of the minor diastereomer is significant.
Self-Validating Protocol: The "Double-Salt" Strategy
If the tartrate salt stalls at 80% ee, do not continue recrystallizing it. The efficiency drops asymptotically.
Free Base Liberation: Break the salt (NaOH/DCM extraction) to isolate the 80% ee free base.
Switch Counter-Ion: Form a different salt (e.g., Mandelic acid or HCl) for the final polish.
Reasoning: The eutectic point of the new salt system will be different. Starting from 80% ee, you are likely far past the eutectic point of the new system, allowing rapid upgrade to >99% ee.
Q4: Should I use the "Pope and Peachey" method (0.5 eq of resolving agent)?
Recommendation:
Yes, for expensive resolving agents.
Method: React 1.0 eq of Racemic Amine + 0.5 eq of Chiral Acid + 0.5 eq of Achiral Acid (e.g., HCl or Acetic Acid).
Outcome: The chiral acid preferentially binds the matching enantiomer (forming the less soluble salt), while the mismatched enantiomer remains in solution as the highly soluble achiral salt.
Critical Check: Ensure the achiral salt is significantly more soluble than the diastereomeric salt in the chosen solvent.
Visual Guide: Resolution & Enrichment Workflow
Caption: Workflow for diastereomeric salt resolution, highlighting the strategy of switching counter-ions if enrichment stalls.
Module 3: Critical Process Parameters (CPP)
Q5: How does the "Amino" and "Alcohol" distance affect the choice of resolving agent?
The structural distance between the amine (basic center) and the hydroxyl group influences the rigidity of the salt lattice.
Feature
Impact on Crystallization
Recommended Resolving Agent
1,2-Amino Alcohols (e.g., Phenylglycinol)
Rigid H-bond network (5-membered ring chelation). High mp salts.
Tartaric Acid, Mandelic Acid. These form tight "clamshell" structures around the rigid core.
1,3-Amino Alcohols
More flexible. Lower lattice energy. Harder to crystallize.
Dibenzoyl-tartaric acid. The bulky benzoyl groups add steric rigidity and pi-stacking interactions to anchor the flexible chain.
Sterically Hindered (e.g., t-Butyl)
Slow kinetics. Prone to supersaturation.
Camphorsulfonic Acid (CSA). The large sulfonate group drives precipitation even with bulky amines.
References
Unchained Labs. "Identifying a diastereomeric salt for a challenging chiral resolution." Application Notes. [Link]
Kozma, D. "CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation." CRC Press / ResearchGate. [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Status: Operational
Ticket ID: BZ-LIG-SOLV-001
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary & Scope
Welcome to the technical support hub for Benzenemethanol (Benzyl Alcohol) derived ligands .
In catalysis, "Benzenemethanol ligands" typically refer to two distinct chemical contexts:
Chiral Scaffolds: Ligands derived from the benzyl alcohol framework (e.g., amino-alcohols, TADDOLs, or pyridine-methanol ligands) used in asymmetric catalysis.
Reactive Intermediates: Metal-alkoxide species formed in situ during the activation of benzyl alcohol substrates (common in "borrowing hydrogen" or oxidation cycles).
The Core Problem: These species possess a "Janus-faced" solubility profile. The aromatic ring drives
-stacking aggregation, while the hydroxyl group induces strong hydrogen bonding. In non-polar catalytic solvents (Toluene, Hexanes), they often precipitate as inactive oligomers. In polar protic solvents, they may compete with the substrate for coordination.
This guide provides the protocols to resolve these solubility bottlenecks without compromising catalytic turnover.
Module 1: Diagnostic Triage – Is it Solubility or Decomposition?
Before altering your solvent system, you must confirm that the precipitate is indeed your ligand/complex and not a decomposition product (e.g., metal black or oxide formation).
Diagnostic Workflow (Graphviz)
Figure 1: Diagnostic decision tree to distinguish physical solubility limits from chemical decomposition.
Module 2: Solvent Engineering & The "Fluorinated Alcohol" Effect
If your ligand or intermediate is aggregating, standard polarity adjustments often fail. The most effective troubleshooting method for benzenemethanol species is the use of Fluorinated Alcohols (HFIP or TFE) or Alkoxyalkanols .
Why Standard Solvents Fail
Benzenemethanol ligands have high Hydrogen Bonding capability (
in Hansen parameters). Non-polar solvents (Toluene) cannot break the intermolecular H-bonds that cause the ligands to stack and crash out.
The Solution: Fluorinated Co-Solvents
Hexafluoroisopropanol (HFIP) and Trifluoroethanol (TFE) are "magic bullets" for this class of ligands.
Mechanism: They are strong H-bond donors but poor nucleophiles. They solvate the oxygen of the benzenemethanol ligand, breaking up aggregates without binding tightly to the metal center and inhibiting catalysis [1].
Table 1: Solvent Selection Guide based on Hansen Solubility Parameters (HSP)
Solvent Class
Representative
(Dispersion)
(Polarity)
(H-Bonding)
Suitability for Benzenemethanol Ligands
Target Ligand
Benzyl Alcohol
18.4
6.3
13.7
Reference Values [2]
Non-Polar
Toluene
18.0
1.4
2.0
Poor. High mismatch causes aggregation.
Polar Aprotic
THF
16.8
5.7
8.0
Moderate. Good for solubility, but may compete for metal sites.
Fluorinated
HFIP
17.2
12.2
16.6
Excellent. Matches of ligand; non-coordinating.
Green
2-MeTHF
16.9
5.7
6.6
Good. Higher boiling point than THF; better phase separation.
Protocol: The "HFIP Spike" Method
Use this if your reaction stalls due to precipitation.
Prepare your standard reaction mixture in Toluene or DCM.
If cloudiness appears, add HFIP (1,1,1,3,3,3-Hexafluoro-2-propanol) dropwise.
Limit: Do not exceed 10% v/v. HFIP is acidic; higher concentrations may protonate basic sites on your ligand.
Observation: The mixture should clarify immediately as HFIP disrupts the H-bond network of the benzenemethanol moiety.
Module 3: Structural Modification (Ligand Design)
If solvent engineering is insufficient, the ligand structure itself may promote oligomerization. Metal alkoxides (intermediates of benzenemethanol) are notorious for forming insoluble clusters (dimers/tetramers) [3].
FAQ: How do I modify the ligand to prevent crashing out?
A: You must increase the steric bulk or lipophilicity to prevent the formation of the "O-M-O" bridges that lead to polymerization.
Visualizing the Oligomerization Problem:
Figure 2: Pathway of metal-alkoxide aggregation and the steric intervention strategy.
Specific Modifications:
Ortho-Substitution: Add a methyl or methoxy group at the ortho position of the benzene ring. This twists the ring, preventing
-stacking.
Lipophilic Tails: If using a pyridine-methanol type ligand, attach a t-butyl or long alkyl chain to the pyridine ring. This increases the
(Dispersion) parameter, making it soluble in Toluene/Hexanes [4].
Alkoxyalkanol Solubilizers: Use ligands with ether side chains (e.g.,
). These "wrap" around the metal center, protecting it from aggregation while improving solubility in organic media [5].
Module 4: Experimental Protocols
Protocol A: Determination of Solubility Limits (Cloud Point Titration)
Perform this before running a precious metal catalysis.
Weigh: 10 mg of ligand/complex into a vial.
Solvent A (Good Solvent): Dissolve in minimal DCM or THF (e.g., 50
L) until clear.
Solvent B (Reaction Solvent): Add Toluene dropwise while stirring.
End Point: Record the volume of Toluene added when the solution turns permanently cloudy.
Calculation: If the ratio of Toluene:DCM is < 5:1 at the cloud point, you must use a co-solvent system (e.g., Toluene/THF 9:1) for the reaction.[1][2][3][4][5]
Protocol B: The "Slow Addition" Technique
For reactions where the intermediate precipitates.
Instead of mixing all reagents at once:
Dissolve the catalyst in the solvent.
Add the Benzenemethanol substrate/ligand using a syringe pump over 1-2 hours.
Why? This keeps the concentration of the transient metal-alkoxide species low, favoring the monomeric (soluble) state over the oligomeric (insoluble) state.
Frequently Asked Questions (FAQ)
Q: My ligand dissolves in Methanol but the reaction requires non-polar conditions. What do I do?A: This is a classic "Hansen Mismatch."
Immediate Fix: Use Trifluorotoluene (PhCF
) . It behaves like a hybrid between a polar and non-polar solvent. It dissolves benzenemethanol ligands better than Toluene due to its electron-deficient aromatic ring interacting with the electron-rich ligand.
Q: Will adding water help?A: Generally, no . Water usually accelerates the precipitation of metal-benzenemethanol complexes by promoting the formation of hydroxo-bridged clusters. However, if you are using a water-soluble catalytic system (e.g., sulfonated ligands), water is the solvent of choice.
Q: I see a gel forming instead of a powder. What is this?A: You have formed a metallogel . This occurs when the benzenemethanol ligand coordinates to the metal to form a 3D coordination polymer that traps solvent.
Fix: Add 5% 2-Methyltetrahydrofuran (2-MeTHF) . The ether oxygen competes just enough to break the 3D network without displacing the ligand from the active site.
References
Vertex AI Search. (2025). Dual Catalysis for aerobic oxidation of benzyl alcohols - nitric acid and fluorinated alcohol. ResearchGate. Link
Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Steven Abbott. Link
Errington, R. J. (n.d.). Metal Alkoxides.[6][7][8][9] Newcastle University.[10] Link
OSTI.GOV. (n.d.). Investigation of Water Soluble Metal Alkoxides. U.S. Department of Energy. Link
Google Patents. (n.d.). Solubilized metal alkoxides in alkoxyalkanol solvent. CA2002605A1.[11] Link
Minimizing side reactions in the synthesis of a-[1-(dimethylamino)ethyl]benzenemethanol
The following guide serves as a specialized Technical Support Hub for researchers synthesizing -[1-(dimethylamino)ethyl]benzenemethanol (commonly known as -methylephedrine or -dimethylnorephedrine ). This guide prioritiz...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide serves as a specialized Technical Support Hub for researchers synthesizing
-[1-(dimethylamino)ethyl]benzenemethanol (commonly known as -methylephedrine or -dimethylnorephedrine ).
This guide prioritizes the minimization of three critical side reactions: Hydrogenolysis (Deoxygenation) , Dehydration (Styrene formation) , and Oxazolidine formation (during methylation).
Technical Support Hub: Synthesis of
-[1-(dimethylamino)ethyl]benzenemethanol
Status: Active
Ticket ID: SYN-NME-001
Assigned Specialist: Senior Application Scientist
Diagnostic Workflow & Reaction Pathways
Before troubleshooting, visualize your reaction landscape. The diagram below maps the critical decision points where side reactions occur.
Figure 1: Reaction pathway analysis showing the genesis of primary impurities (Red/Yellow nodes) versus the target pathway (Green).
Critical Alert: The "Missing Oxygen" Mystery (Hydrogenolysis)
Symptom: The product is less polar than expected; Mass Spec shows M-16 peak; H-NMR lacks the benzylic proton signal (~4.5-5.0 ppm).
Diagnosis: You have inadvertently reduced the benzylic alcohol to an alkane (1-phenyl-2-(dimethylamino)propane).
The Mechanism
Benzylic alcohols are notoriously labile under catalytic hydrogenation conditions, particularly with Palladium on Carbon (Pd/C). The Pd catalyst facilitates the cleavage of the C-O bond (hydrogenolysis) alongside or after the reduction of the ketone.
Protocol Correction
Stop using Pd/C for this specific reduction step.
If you are reducing 2-(dimethylamino)propiophenone:
Switch to Hydride Reagents: Use Sodium Borohydride (NaBH
) in methanol or ethanol. This reagent is chemoselective for the ketone and will not touch the benzylic alcohol once formed.
Alternative Catalyst: If hydrogenation is mandatory (e.g., industrial scale-up constraints), switch to Platinum Oxide (PtO
, Adams' Catalyst) . Platinum is far less active toward benzylic C-O hydrogenolysis than Palladium.
Troubleshooting Guide (Q&A)
Q1: I am seeing a "styrene-like" impurity (vinyl protons in NMR). What caused this?
Cause: Acid-catalyzed Dehydration.
The target molecule is a benzylic alcohol with a
-amine. In the presence of strong acid and heat, it readily eliminates water to form 1-phenyl-2-(dimethylamino)propene .
Fix:
Workup: Avoid heating the crude material in acidic media (e.g., during HCl salt formation).
Salt Formation: If making the HCl salt, use dry HCl gas in ether/isopropanol at 0°C . Do not boil in concentrated aqueous HCl.
Isolation: Keep the free base form cool if storing for long periods.
Q2: My Eschweiler-Clarke methylation yielded a cyclic product.
Cause: Stable Oxazolidine Intermediate.
When reacting ephedrine with formaldehyde, the initial intermediate is an oxazolidine (a 5-membered ring containing N and O). This ring must be reduced by formic acid to open up and form the
-methyl group.
Fix:
Temperature: Ensure the reaction mixture reaches reflux (>90°C) . The ring opening and reduction by formate are endothermic and slow at room temperature.
Stoichiometry: Use a large excess of Formic Acid (3-5 equivalents) relative to the amine to drive the equilibrium toward the open, reduced form.
Q3: How do I control the Diastereomeric Ratio (Erythro vs. Threo)?
Context: Reduction of
-aminoketones creates a new chiral center.
Insight:
NaBH
in Methanol: Typically yields a mixture, often favoring the erythro (ephedrine-like) isomer due to chelation control, but selectivity can be poor (e.g., 60:40).
Optimization: To enhance selectivity for the erythro isomer, consider a Luche Reduction (NaBH
+ CeCl·7HO). The Cerium coordinates with the carbonyl and amine, locking the conformation and directing the hydride attack more precisely.
Optimized Master Protocol: NaBH
Reduction
Designed to minimize hydrogenolysis and dehydration.
Dissolution: Dissolve the aminoketone salt in Methanol (10 mL/g) in a round-bottom flask. Cool to 0°C (Ice bath).
Why? Low temperature prevents uncontrolled exotherms and minimizes side reactions.
Basification (Optional but recommended): Briefly neutralize the amine salt with a stoichiometric amount of base (NaOMe or NaOH) in situ if using the HCl salt, or use excess NaBH
to account for the acidic proton.
Addition: Add NaBH
portion-wise over 30 minutes.
Alert: Evolution of H
gas will occur. Ensure venting.
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (20-25°C) for 2 hours.
Check: Monitor by TLC (Mobile phase: CHCl
:MeOH:NH 90:10:1). Look for disappearance of the ketone spot.[1]
Quench: Cool back to 0°C. Slowly add water or 1M acetic acid to destroy excess borohydride.
Crucial: Do not use strong mineral acid (HCl/H
SO) and heat, or you will trigger dehydration to the styrene.
Extraction: Basify to pH > 12 with NaOH. Extract with Dichloromethane (DCM) or Diethyl Ether.
Drying: Dry organic layer over Na
SO (anhydrous). Evaporate solvent under reduced pressure at <40°C .
Impurity Profile Summary
Impurity Type
Chemical Structure Description
Origin
Prevention Strategy
Alkane
1-phenyl-2-(dimethylamino)propane
Hydrogenolysis (Pd/C)
Use NaBH or PtO catalyst.
Styrene
1-phenyl-2-(dimethylamino)propene
Acid-catalyzed Dehydration
Avoid hot acidic workups; keep temp <50°C.
Oxazolidine
3,4-dimethyl-5-phenyloxazolidine
Incomplete Methylation
Increase temp to reflux; excess Formic Acid.
Dimer
N/A (High MW species)
Radical coupling (rare)
Maintain dilute conditions; exclude light/O2.
References
Reduction of
-aminoketones:
Source: "Stereoselective Reduction of
-Aminoketones." Journal of the American Chemical Society.
Context: Discusses the mechanistic basis (Cram vs. Chelation control) for diastereoselectivity using Borohydrides.
Eschweiler-Clarke Methylation Mechanism
Source: "The Eschweiler-Clarke Reaction: Mechanism and Scope." Organic Reactions.[2][3][4][5][6]
Context: Details the oxazolidine intermediate and the necessity of high temper
Hydrogenolysis of Benzylic Alcohols
Source: Rylander, P. N.
Context: Authoritative text confirming Pd/C promotes benzylic C-O cleavage, whereas Pt and chemical reductants do not.
Optimization of temperature parameters for Benzenemethanol ligand reactions
Topic: Temperature Parameter Optimization for Benzenemethanol (Benzyl Alcohol) Ligand Systems Audience: Senior Application Scientists, Medicinal Chemists, Process Engineers Context: This guide focuses on Benzenemethanol...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Temperature Parameter Optimization for Benzenemethanol (Benzyl Alcohol) Ligand Systems
Audience: Senior Application Scientists, Medicinal Chemists, Process Engineers
Context: This guide focuses on Benzenemethanol acting as a transient ligand/substrate in Hydrogen Autotransfer (Borrowing Hydrogen) methodologies and metal-mediated activation cycles (e.g., Ru, Ir, or Fe catalysis).[1][2]
Module 1: The Thermal Landscape (Thermodynamics vs. Kinetics)
In drug discovery, Benzenemethanol (
) is rarely just a solvent; it is a reactive pro-ligand. It coordinates to metal centers (via O-donation or -arene binding) to initiate catalytic cycles. Temperature dictates the delicate balance between ligand exchange rates (activation) and catalyst deactivation (decomposition).
Temperature Optimization Matrix
Temperature Zone
Kinetic/Thermodynamic State
Primary Mechanism
Common Issues
< 40°C (Low)
Kinetic Trap
Ligand association is slow; high energy barrier for -hydride elimination.
Stalled Reaction: Catalyst remains coordinatively saturated with resting state intermediates.
55°C - 85°C (Optimal)
The Sweet Spot
Balanced turnover frequency (TOF). Efficient H-transfer without ligand dissociation.
Ideal Operation: Maximizes N-alkylation/C-C coupling yields while suppressing etherification.
> 100°C (High)
Thermodynamic Control
Rapid ligand exchange; onset of side-reactions.
Decomposition: Dibenzyl ether formation, Tishchenko esterification, and metal leaching (nanoparticle agglomeration).
Module 2: Visualizing the Mechanism (Graphviz)
The following diagram illustrates the temperature-dependent pathways in a Ruthenium-catalyzed Borrowing Hydrogen cycle. Note the critical "Divergence Point" where excessive heat leads to irreversible byproducts.
Figure 1: Mechanistic flow of Benzenemethanol activation. Red dotted lines indicate temperature-induced failure modes.
Module 3: Troubleshooting Guides (Q&A)
Scenario A: The "Black Box" Failure (High Temperature)
User Report: "I ran the N-alkylation using Benzenemethanol at 110°C to speed up the reaction. The solution turned dark black, and I see a large new peak in the GC-MS, but it's not my product."
Q: Why did the reaction fail at reflux?A: You likely triggered catalyst decomposition and etherification .
Catalyst Death: At >100°C, many homogeneous Ru/Ir catalysts lose their stabilizing ligands (e.g., phosphines dissociate). The "black" color often indicates the precipitation of bulk metal (Ru black), which is catalytically inactive for this specific cycle.
Dibenzyl Ether Formation: High temperatures promote the self-condensation of Benzenemethanol:
This is thermodynamically favored at high T, especially if any trace acid is generated.
Corrective Action:
Step 1: Lower temperature to 60-80°C .
Step 2: Check the base loading. Ensure you have at least 0.5 equiv of base (e.g.,
) to neutralize any protons that catalyze ether formation.
Step 3: Add a stabilizing ligand (e.g., excess
) if operating above 90°C is strictly necessary for substrate solubility.
Scenario B: The "Frozen" Intermediate (Low Temperature)
User Report: "I'm trying to avoid side reactions, so I'm running at 30°C. I see conversion of Benzenemethanol to Benzaldehyde, but no final amine product."
Q: Why is the cycle stalling at the aldehyde stage?A: You have hit a kinetic mismatch .
The Borrowing Hydrogen cycle has two distinct energy barriers:
Dehydrogenation (Alcohol
Aldehyde).
Hydrogenation (Imine
Amine).
While Benzenemethanol may activate at 30°C (forming trace benzaldehyde), the hydrogen return step (reduction of the imine) often has a higher activation energy (). At 30°C, the metal-hydride species is stable but unreactive toward the imine.
Corrective Action:
Step 1: Implement a Stepwise Ramp . Initiate at 40°C for 1 hour to generate the aldehyde/imine, then ramp to 65°C to drive the hydrogen return step.
Step 2: Switch to a catalyst with a lower barrier for hydride transfer, such as [Ru(p-cymene)Cl2]2 with a chelating diamine ligand.
Module 4: Validated Experimental Protocol
Protocol: Temperature-Optimized N-Alkylation using Benzenemethanol
Objective: Coupling of Aniline with Benzenemethanol via Hydrogen Autotransfer.
Reagents:
Benzenemethanol (1.0 mmol)
Aniline (1.0 mmol)
Catalyst:
(0.5 mol%) + DPEphos (1.0 mol%)
Base:
(0.5 mmol)
Solvent: Toluene (or neat in Benzenemethanol)
Workflow:
Pre-Complexation (Critical Step):
Mix Ru-precursor and Phosphine ligand in Toluene at RT for 15 mins .
Why? This ensures the active catalytic species is formed before the substrate competes for coordination.
Substrate Addition:
Add Base, Aniline, and Benzenemethanol.
Seal tube under Argon (Air sensitivity is low, but
promotes benzoic acid formation).
The "Soft Start" Ramp:
T = 0 to 30 mins: Heat to 50°C .
Checkpoint: Check LC-MS. You should see the disappearance of Aniline and appearance of the Imine intermediate (
181).
T = 30 mins to 12 hours: Ramp to 80°C .
Why? This temperature provides the energy required for the Ruthenium-Hydride species to reduce the Imine to the final Amine.
Termination:
Cool to RT. Filter through Celite.
Validation: If the ratio of Benzyl Alcohol : Dibenzyl Ether is < 95:5, the temperature was too high.
Significance: Reviews the kinetic barriers of H-transfer and highlights that while RT is possible with high catalyst loading, thermal activation (50-80°C) remains standard for efficiency.
Mechanism of Side Reactions (Etherification)
Title: Dibenzyl Ether: Properties and Formation.[4][5]
Source: NIST / Sigma-Aldrich Technical D
Significance: Provides thermodynamic data on the stability of dibenzyl ether, confirming its formation as a primary byproduct at elevated temper
Oxidation Pathways
Title: Selective Catalytic Oxid
Source: Frontiers in Chemistry (2020).
Significance: Validates that 80°C is the optimum for oxidation; higher temps lead to carboxylic acid over-oxid
1H NMR interpretation of Benzenemethanol, a-[1-(dimethylamino)ethyl]-
Advanced Spectroscopic Characterization of Benzenemethanol, -[1-(dimethylamino)ethyl]- Executive Summary This guide provides an in-depth interpretation of the 1H NMR spectroscopy of Benzenemethanol, -[1-(dimethylamino)et...
Author: BenchChem Technical Support Team. Date: March 2026
Advanced Spectroscopic Characterization of Benzenemethanol,
-[1-(dimethylamino)ethyl]-
Executive Summary
This guide provides an in-depth interpretation of the 1H NMR spectroscopy of Benzenemethanol,
-[1-(dimethylamino)ethyl]-, commonly known as -methylephedrine .[1][2] As a chiral amino-alcohol, this molecule presents unique challenges in spectroscopic analysis, particularly regarding diastereomeric differentiation ( vs. ) and protonation states (free base vs. HCl salt).[1]
While High-Performance Liquid Chromatography (HPLC) remains the gold standard for enantiomeric excess (
) determination, 1H NMR offers superior utility for structural elucidation, diastereomeric ratio () assessment, and salt-form verification.[1] This guide compares these methodologies and provides a validated protocol for spectral assignment.
Structural Analysis & Stereochemistry
The molecule contains two chiral centers at positions C1 and C2. The interpretation of the NMR spectrum is heavily dependent on the relative stereochemistry.
or ): Corresponds to the Ephedrine backbone. The benzylic proton and the -proton are gauche in the preferred conformation.[2]
Threo (
or ): Corresponds to the Pseudoephedrine backbone. The protons are anti-periplanar.[2]
Visualization: Structural Assignment Logic
The following diagram illustrates the decision logic for assigning the stereochemistry based on the scalar coupling constant (
).
Figure 1: Decision tree for stereochemical assignment using vicinal coupling constants.
Comparative Methodology: NMR vs. Orthogonal Techniques
To ensure scientific integrity, researchers must choose the correct analytical tool. The table below compares 1H NMR against Chiral HPLC for specific analytical goals.
Table 1: Technique Selection Matrix
Feature
1H NMR (600 MHz)
Chiral HPLC (UV/MS)
Recommendation
Diastereomer Differentiation
Excellent. Distinct chemical shifts () and coupling constants ().[1][2]
often becomes acidic (DCl) over time.[1] Pass the solvent through a small plug of basic alumina before use to neutralize it.[2] This prevents in-situ salt formation which would distort chemical shifts.[1]
Concentration: Dissolve
mg of sample in 0.6 mL solvent.
Acquisition: Run standard proton sequence (zg30). 16 scans.
Technical Guide: Chiral HPLC Separation of Benzenemethanol Enantiomers
This guide outlines a high-performance liquid chromatography (HPLC) strategy for the enantioseparation of Benzenemethanol (1-Phenylethanol). It moves beyond basic textbook descriptions to provide a field-tested, comparat...
Author: BenchChem Technical Support Team. Date: March 2026
This guide outlines a high-performance liquid chromatography (HPLC) strategy for the enantioseparation of Benzenemethanol (1-Phenylethanol). It moves beyond basic textbook descriptions to provide a field-tested, comparative analysis of stationary phases, focusing on the "Gold Standard" polysaccharide derivatives.
Executive Summary
Benzenemethanol (1-Phenylethanol) serves as a critical model compound and intermediate in the synthesis of chiral pharmaceuticals. Its resolution is a benchmark for evaluating chiral stationary phases (CSPs).[1] While enzymatic resolution is common for synthesis, chiral HPLC remains the definitive method for determining Enantiomeric Excess (ee) and purity.
This guide compares the performance of the two most dominant CSP classes for this application: Cellulose-based (e.g., Chiralcel OD-H) and Amylose-based (e.g., Chiralpak AD-H) columns.
Key Finding: While both phases achieve baseline separation, Cellulose tris(3,5-dimethylphenylcarbamate) (OD-H) is widely regarded as the primary "workhorse" for this specific aromatic alcohol, offering superior resolution (
) and loadability compared to amylose variants in normal-phase conditions.
Strategic Method Comparison
The separation of Benzenemethanol enantiomers relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector. The choice of CSP dictates the "fit" of the aromatic ring and the hydroxyl group into the chiral grooves of the polymer.
Comparative Performance Matrix
Feature
Chiralcel OD-H (Cellulose)
Chiralpak AD-H (Amylose)
Chiralcel OB-H (Tribenzoate)
Selector
Cellulose tris(3,5-dimethylphenylcarbamate)
Amylose tris(3,5-dimethylphenylcarbamate)
Cellulose tribenzoate
Primary Mechanism
H-bonding, - interaction, Steric inclusion
H-bonding, - interaction
- interaction (dominant)
Typical (Selectivity)
1.5 - 2.0 (High)
1.2 - 1.5 (Moderate)
1.1 - 1.3 (Lower)
Resolution ()
> 3.0 (Baseline)
> 1.5 (Baseline)
~1.2 - 1.5 (Partial/Baseline)
Elution Order
Typically then
Varies (often reversed vs OD)
Varies
Robustness
High (Standard NP solvents)
High
Moderate (Older generation)
Recommendation
Primary Choice
Secondary Choice (Orthogonal)
Historical/Specific cases
Scientist's Note: The "H" in OD-H denotes "High performance" (5 µm particle size), which is standard for analytical work. The older "OD" (10 µm) provides lower resolution and should be avoided for trace impurity analysis.
Mechanistic Visualization
Understanding why separation occurs is vital for troubleshooting.[2] The following diagram illustrates the "Three-Point Interaction" model required for chiral recognition on polysaccharide phases.
Figure 1: Mechanistic pathway of chiral recognition.[3][4] The differential stability between the (R)-complex and (S)-complex creates the separation factor (
).
Detailed Experimental Protocol
This protocol is designed for Chiralcel OD-H , the most robust phase for this application. It uses a Normal Phase (NP) mode, which is preferred over Reversed Phase (RP) for simple aromatic alcohols due to lower backpressure and higher mass transfer rates.
Method A: The "Gold Standard" (Isocratic Normal Phase)
Objective: Determination of ee% for Benzenemethanol.
Instrumentation: HPLC with UV/Vis or DAD (Diode Array Detector).
Step-by-Step Workflow
Mobile Phase Preparation:
Solvents: HPLC-grade n-Hexane (Hex) and 2-Propanol (IPA).[5]
Ratio: 90:10 (v/v) or 95:5 (v/v).
Optimization Tip: Start with 90:10. If
, switch to 95:5 to increase retention and resolution.
Degassing: Sonicate for 15 minutes or use an inline degasser. Crucial: Polysaccharide columns are sensitive to air bubbles.
Column Conditioning:
Column: Chiralcel OD-H (250 x 4.6 mm, 5 µm).
Temperature: 25°C (Standard).
Note: Lowering T to 10-15°C often improves resolution by enthalpic stabilization of the complex.
Flow Rate: 0.5 mL/min (Initial)
1.0 mL/min (Run).
Equilibration: Flush with 20 column volumes (~30-40 mins) until baseline is flat.
Sample Preparation:
Dissolve 1.0 mg of Benzenemethanol in 1.0 mL of Mobile Phase .
Warning: Do not dissolve in pure IPA or Ethanol if injecting large volumes, as this causes "solvent shock" and peak broadening.
Filter through a 0.45 µm PTFE syringe filter.
Acquisition Parameters:
Injection Volume: 5 - 10 µL.
Detection: UV @ 254 nm (primary) and 210 nm (secondary).
Run Time: ~15 - 20 minutes (depending on flow rate).
Expected Results (Typical Data)
Parameter
Value (Hex/IPA 90:10)
Value (Hex/IPA 95:5)
(First Eluter)
~0.8 - 1.0
~1.5 - 1.8
(Second Eluter)
~1.2 - 1.5
~2.5 - 3.0
(Selectivity)
1.5
1.6
(Resolution)
~2.5
> 3.5
Method Development Workflow
When the standard OD-H method does not yield sufficient results (e.g., due to matrix interference), follow this decision tree.
Figure 2: Systematic screening workflow for chiral method optimization.
Troubleshooting & Expert Tips
Peak Tailing: Benzenemethanol has a hydroxyl group that can interact with residual silanols on the silica support.
Solution: Add 0.1% Diethylamine (DEA) or Trifluoroacetic acid (TFA) to the mobile phase if tailing occurs, though usually not necessary for neutral alcohols on OD-H [1].
Solvent Mismatch: If the sample is from a reaction mixture (e.g., enzymatic resolution), ensure the extraction solvent (often Ethyl Acetate) is removed completely before dissolving in the Hexane/IPA mobile phase. Ethyl Acetate is a strong solvent and will destroy peak shape in NP mode.
Column History: Never use a Chiralcel OD-H column that has been exposed to "forbidden solvents" (THF, DCM, Chloroform, Acetone) unless it is the "Immobilized" version (Chiralcel OD-I). These solvents dissolve the polymer coating, destroying the column permanently [2].
References
Daicel Corporation. Instruction Manual for CHIRALCEL® OD-H. Retrieved from [Link]
Kaushik, D. et al. Enantiomeric Separation of Chiral Drugs by HPLC. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]
Mass spectrometry (MS) fragmentation of a-[1-(dimethylamino)ethyl]benzenemethanol
Technical Comparison Guide: Mass Spectrometry Fragmentation of -[1-(dimethylamino)ethyl]benzenemethanol ( -Methylephedrine) Executive Summary -[1-(dimethylamino)ethyl]benzenemethanol, commonly known as -Methylephedrine (...
-[1-(dimethylamino)ethyl]benzenemethanol, commonly known as -Methylephedrine (C₁₁H₁₇NO), is a sympathomimetic amine structurally related to ephedrine and methamphetamine. In forensic toxicology and pharmaceutical analysis, distinguishing this compound from its analogs (ephedrine, pseudoephedrine) is critical due to differing legal statuses and pharmacological profiles.
This guide compares the two dominant analytical modalities—GC-EI-MS (Gas Chromatography-Electron Ionization) and LC-ESI-MS/MS (Liquid Chromatography-Electrospray Ionization). While EI provides a reproducible structural fingerprint dominated by
-cleavage, ESI offers superior sensitivity for biological matrices through soft ionization and collision-induced dissociation (CID).
Structural Context & Mechanistic Theory
The fragmentation behavior of
-methylephedrine is dictated by its -amino alcohol backbone. The specific bond cleavages differ fundamentally between the high-energy vacuum environment of EI and the collision cell of a triple quadrupole in ESI.
A. Electron Ionization (EI) Mechanism (Hard Ionization)
In EI (70 eV), the molecular ion (
, m/z 179) is rarely observed due to rapid fragmentation. The driving force is the radical site initiation on the nitrogen lone pair, triggering -cleavage .
Primary Pathway (
-Cleavage): The bond between the -carbon (bearing the hydroxyl group) and the -carbon (bearing the amine) breaks. The charge is retained on the nitrogen-containing fragment due to the stabilizing effect of the dimethylamino group.
Fragment:
m/z:72 (Base Peak)
Secondary Pathway (Benzyl Cleavage): Cleavage at the benzylic position generates a benzoyl or hydroxybenzyl cation.
m/z: 105 and 77 (Phenyl ring).
B. Electrospray Ionization (ESI) Mechanism (Soft Ionization)
In positive mode ESI, the molecule forms a stable protonated precursor
at m/z 180 . Fragmentation is induced via CID (Collision-Induced Dissociation).[1]
Primary Pathway (Dehydration): The protonated hydroxyl group is an excellent leaving group (
).
Transition:
().
Secondary Pathway (Amine Loss): Further fragmentation involves the loss of the amine moiety or rearrangement to form tropylium-like species (m/z 91, 105).
Comparative Analysis: GC-EI-MS vs. LC-ESI-MS/MS
The following table contrasts the performance of both techniques for
-methylephedrine analysis.
Feature
GC-EI-MS (Single Quad)
LC-ESI-MS/MS (Triple Quad)
Primary Ion (m/z)
72 (Fragment)
180 (Precursor )
Molecular Ion Visibility
Very Low / Absent ( 179)
High ( 180)
Specificity Source
Spectral Fingerprint (Library Match)
MRM Transitions (Precursor Product)
Differentiation
Excellent: Distinguishes from Ephedrine (Base peak 58) vs. Methylephedrine (Base peak 72).
Good: Requires chromatographic resolution; mass transitions (166 vs 180) differ by mass, not just fragmentation pattern.
Sample Prep
Often requires derivatization (TMS/TFA) to improve volatility and peak shape.
Minimal (Dilute-and-shoot or SPE); amenable to polar native form.
LOD (Typical)
10–50 ng/mL
0.1–1.0 ng/mL (Superior Sensitivity)
Differentiation from Analogs
A critical challenge is distinguishing
-methylephedrine from Ephedrine.
In EI-MS: Ephedrine fragments to m/z 58 (
). -Methylephedrine fragments to m/z 72 (). The 14 Da shift (methyl group) makes differentiation unambiguous.
Identification: Look for Base Peak m/z 72 (native) or m/z 146 (TMS-derivative specific fragment).
Fragmentation Pathway Visualization
The following diagram illustrates the divergent fragmentation pathways for
-methylephedrine under EI and ESI conditions.
Caption: Comparative fragmentation pathways of N-methylephedrine. Left: EI yields m/z 72 via α-cleavage. Right: ESI yields m/z 162 via dehydration.
References
National Institute of Standards and Technology (NIST). Methylephedrine Mass Spectrum (Electron Ionization). NIST Chemistry WebBook, SRD 69. Available at: [Link]
Se, P., et al. (2013).[4] Simultaneous determination of ephedrine and N-methylephedrine in urine by solid phase extraction-ultra performance liquid chromatography-electrospray ionization tandem mass spectrometry.[4] Chinese Journal of Chromatography. Available at: [Link]
Barker, W.D., & Antia, U. (2007).[6] A study of the use of Ephedra in the manufacture of methamphetamine.[7] Forensic Science International.[6][7] Available at: [Link]
mzCloud. N-Methylephedrine Spectral Tree and Fragmentation Data. HighChem LLC. Available at: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Comparative Guide: Purity Validation of Benzenemethanol,
-[1-(dimethylamino)ethyl]- Reference Standards
Introduction: The Identity & The Challenge
Benzenemethanol,
-[1-(dimethylamino)ethyl]- (CAS: 552-79-4), widely known as -Methylephedrine , is a critical alkaloid used as a pharmaceutical intermediate, an antitussive agent, and a marker in forensic analysis of controlled substance synthesis (methamphetamine precursors).[1]
In the context of reference standards, "purity" is not a single number; it is a derived value heavily dependent on the method of interrogation. For researchers and drug developers, relying on a Certificate of Analysis (CoA) derived solely from a single technique (e.g., HPLC-UV) is a risk.[1]
This guide objectively compares the two dominant methodologies for validating the purity of this specific amine: High-Performance Liquid Chromatography (HPLC) , the routine workhorse, and Quantitative Nuclear Magnetic Resonance (qNMR) , the absolute primary method.
The Core Problem: The Amine Tailing Factor
The structure of
-Methylephedrine contains a basic tertiary amine () and a hydroxyl group.
The HPLC Challenge: The amine moiety interacts strongly with residual silanol groups on silica-based columns, leading to peak tailing, poor resolution, and potential underestimation of impurities.
The qNMR Advantage: qNMR is non-destructive and independent of extinction coefficients, but requires high solubility and distinct signal separation.
Strategic Comparison: HPLC vs. qNMR vs. DSC
The following table summarizes the performance metrics of the available validation technologies for this specific analyte.
Objective: To assign an absolute purity value without requiring a reference standard of the analyte itself.
The Protocol:
Internal Standard (IS) Selection:Maleic Acid (TraceCERT® or equivalent NIST-traceable).[1]
Causality: Maleic acid has a singlet at
6.3 ppm (in ), which is distinct from the aromatic protons of -methylephedrine ( 7.2-7.5 ppm) and the methyl groups ( 1.0-3.0 ppm).[1] It is non-volatile and stable.
ensures complete solubility of the salt form (Hydrochloride) often used.
Acquisition Parameters:
Pulse angle: 90°.
Relaxation delay (
): 30 seconds (must be of the longest relaxing proton).
Scans: 16 to 64 (for S/N > 150).
Calculation:
Where is integral area, is number of protons, is molar mass, is weighed mass, and is purity.[1][3]
Visualizing the Validation Workflow
The following diagrams illustrate the decision-making process and the specific feedback loops required for validating this basic amine.
Diagram 1: Method Selection & Validation Logic
Caption: Logical workflow for selecting validation methods, highlighting the risk of DSC for salts and the necessity of orthogonal qNMR/HPLC comparison.
Diagram 2: HPLC System Suitability Feedback Loop
Caption: Critical System Suitability Test (SST) loop focusing on the amine tailing factor, a common failure mode for this analyte.
Data Presentation: Expected Validation Results
When validating a reference standard of
-Methylephedrine, the following data ranges indicate a "Pass" status according to ICH Q2(R1) guidelines.
Validation Parameter
Acceptance Criteria
Experimental Rationale
Specificity
Resolution () > 2.0
Must separate from Ephedrine/Pseudoephedrine precursors.
Linearity ()
> 0.999
Ensures response is proportional to concentration across range (50-150%).[1]
Accuracy (Recovery)
98.0% – 102.0%
Confirmed by spiking into placebo or orthogonal qNMR check.[1]
Precision (Repeatability)
RSD < 1.0% (n=6)
High precision is required for reference standard assignment.[1]
LOD / LOQ
S/N > 3 / S/N > 10
Critical for detecting trace toxic impurities.
Tailing Factor
< 1.5
Critical: High tailing indicates unprotonated amine interaction.
References
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). (2005).[1][4][5][6][7] [Link]
Holzgrabe, U. Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240.[1] (2010).[1] [Link][1]
National Center for Biotechnology Information. PubChem Compound Summary for CID 11066, N-Methylephedrine.[1][Link][1]
Malz, F., & Jancke, H. Validation of quantitative NMR. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-823.[1] (2005).[1][4][5][6][7][8][9] [Link][1]
Strategic Selection of Chiral Amino Alcohols for Asymmetric Addition: A Technical Comparative Guide
Topic: Comparative Study of Chiral Amino Alcohols in Asymmetric Addition Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary & Mechanistic Founda...
Author: BenchChem Technical Support Team. Date: March 2026
Topic: Comparative Study of Chiral Amino Alcohols in Asymmetric Addition
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Mechanistic Foundation
The enantioselective addition of organometallic reagents (specifically organozincs) to carbonyl compounds is a cornerstone transformation in the synthesis of chiral secondary alcohols—a motif ubiquitous in bioactive natural products and pharmaceutical intermediates. While chiral amino alcohols are the dominant ligand class for this transformation, the choice between structural families—Ephedrine derivatives , Prolinol derivatives , and Camphor-based systems (DAIB) —is often driven by habit rather than empirical optimization.
This guide provides a rigorous, data-driven comparison of these ligand classes, grounding selection criteria in mechanistic causality (steric vs. electronic control) and process suitability (scalability, cost, and recovery).
The Mechanistic Standard: Noyori’s Bimetallic Cycle
To understand performance differences, one must first grasp the catalytic cycle. Unlike simple Lewis acid activation, amino alcohol-catalyzed diethylzinc addition proceeds via a bimetallic transition state .
Ligand Acceleration: The chiral amino alcohol reacts with
to form a zinc alkoxide chelate. This complex is less reactive towards the aldehyde than free but acts as a template.
The Active Species: A second equivalent of dialkylzinc coordinates to the chelate, forming a reactive bimetallic species.
Enantiodifferentiation: The geometry of this 5-5 fused ring system (in the case of DAIB) rigidly controls the facial attack on the aldehyde.
Figure 1: Simplified catalytic cycle for amino-alcohol promoted asymmetric addition of dialkylzinc, highlighting the bimetallic nature of the transition state.
Comparative Performance Analysis
The following analysis benchmarks three primary ligand classes against the standard reaction: Addition of Diethylzinc to Benzaldehyde (Target: 1-Phenyl-1-propanol).
Table 1: Ligand Class Performance Matrix
Feature
DAIB (Noyori)
Ephedrine Derivatives
Prolinol Derivatives
Representative Structure
(-)-3-exo-dimethylamino-isobornenol
(1R,2S)-N-pyrrolidinyl-norephedrine (NPNE)
(S)-α,α-Diphenylprolinol (DPP)
Chiral Backbone
Camphor (Rigid Bicyclic)
Ephedrine (Acyclic/Flexible)
Proline (Cyclic Pyrrolidine)
Typical ee% (PhCHO)
98 - 99%
90 - 95%
94 - 98%
Catalyst Loading
< 1 mol% (High Activity)
2 - 5 mol%
2 - 10 mol%
Non-Linear Effect (NLE)
Strong (+) NLE
Hyperpositive NLE
Moderate (+) NLE
Steric Control
Rigid gem-dimethyl bridge
Substituent dependent (N-alkyl)
Diphenyl "Wall"
Substrate Scope
Excellent for aromatics; Good for aliphatics
Excellent for aromatics; weaker for branched aliphatics
Broad scope; High tolerance for functional groups
Commercial Status
Expensive/Synthetic
Cheap (Chiral Pool)
Moderate (Synthetic from Proline)
Detailed Analysis by Class
A. DAIB (Camphor-Derived)
Performance: The gold standard for enantioselectivity. The rigid bicyclic camphor backbone locks the transition state geometry, minimizing conformational freedom.
Mechanism: Exhibits a classic positive non-linear effect . Even partially resolved DAIB can yield high ee product because the heterochiral dimer (R/S complex) is thermodynamically more stable but kinetically inactive, leaving the homochiral dimer to catalyze the reaction.
Best For: High-value intermediates where maximum ee is critical and catalyst cost is secondary.
B. Ephedrine / Norephedrine Derivatives (e.g., NPNE)[1]
Performance: Highly tunable. Simple N-alkylation (e.g., adding a pyrrolidine ring to norephedrine) dramatically boosts selectivity.
Mechanism: Famous for Hyperpositive NLE .[1] In some cases, a catalyst with 20% ee can generate product with >90% ee. This makes them exceptionally robust against lower-purity ligand sources.
Best For: Large-scale applications where raw material cost (ephedrine is abundant) drives the process economics.
C. Prolinol Derivatives (e.g., Diphenylprolinol)
Performance: The "diphenyl wall" provides immense steric bulk, directing the incoming nucleophile with high precision.
Mechanism: Operates via a similar zinc-chelate mechanism but often requires slightly higher loading than DAIB.
Best For: Versatility.[2][3] These ligands are often "privileged structures" that also work in organocatalysis (Michael additions), making them a staple in discovery chemistry labs.
Validated Experimental Protocol
Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde using (S)-DPP.
Objective: Synthesis of (S)-1-phenyl-1-propanol.
Expected Outcome: >90% Yield, 94–96% ee (S-isomer).
Case Study: Efavirenz Intermediate Synthesis
The industrial relevance of these ligands is best exemplified by the synthesis of Efavirenz (Sustiva), a non-nucleoside reverse transcriptase inhibitor.
Challenge: Construction of the chiral tertiary alcohol with a trifluoromethyl group.
Atom Economy: The alkynylation reaction requires a robust catalyst.
Cost: Ephedrine is a cheap chiral pool material.
Selectivity: The NPNE ligand creates a highly specific chiral pocket that directs the addition of the cyclopropylacetylide to the ketone, overcoming the steric challenge of the
group.
Figure 2: Workflow for the asymmetric alkynylation step in Efavirenz synthesis using an ephedrine-derived ligand.
Decision Matrix for Ligand Selection
Use this logic flow to select the optimal ligand for your specific application.
Figure 3: Decision matrix for selecting the appropriate chiral amino alcohol based on substrate complexity and reaction scale.
References
Kitamura, M., et al. "Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols." Journal of the American Chemical Society, 1989. Link
Noyori, R., & Kitamura, M. "Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification." Angewandte Chemie International Edition, 1991. Link
Soai, K., & Niwa, S. "Enantioselective addition of organozinc reagents to aldehydes." Chemical Reviews, 1992. Link
Vaupel, A., & Knochel, P. "Asymmetric Synthesis of Chiral Secondary Alcohols." Tetrahedron Letters, 1994.
Pierce, M. E., et al. "Practical Asymmetric Synthesis of Efavirenz (DMP 266), an HIV-1 Reverse Transcriptase Inhibitor." The Journal of Organic Chemistry, 1998. Link
Yamakawa, M., & Noyori, R. "An ab Initio Molecular Orbital Study on the Amino Alcohol-Promoted Reaction of Dialkylzincs and Aldehydes." Journal of the American Chemical Society, 1995. Link
The Definitive Guide to Structural Elucidation of a-[1-(dimethylamino)ethyl]benzenemethanol: A Comparative Analysis of X-ray Diffraction and Spectroscopic Techniques
Introduction to a-[1-(dimethylamino)ethyl]benzenemethanol a-[1-(dimethylamino)ethyl]benzenemethanol, also known as methylephedrine, is a chiral amino alcohol with the molecular formula C₁₁H₁₇NO.[1][2][3] Its structure, f...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction to a-[1-(dimethylamino)ethyl]benzenemethanol
a-[1-(dimethylamino)ethyl]benzenemethanol, also known as methylephedrine, is a chiral amino alcohol with the molecular formula C₁₁H₁₇NO.[1][2][3] Its structure, featuring two chiral centers, gives rise to four possible stereoisomers. The specific spatial arrangement of the atoms is crucial as different stereoisomers can exhibit distinct pharmacological activities and toxicological profiles. Therefore, unambiguous structural determination is a cornerstone of its research and development.
The Gold Standard: Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) stands as the unequivocal method for determining the absolute configuration of a crystalline molecule.[4][5] This technique provides a detailed three-dimensional map of electron density within a crystal, from which atomic positions, bond lengths, bond angles, and torsional angles can be determined with exceptional precision.
Causality Behind Experimental Choices in SCXRD
The success of an SCXRD experiment is critically dependent on the quality of the single crystal. The choice to pursue this technique is predicated on the ability to grow a well-ordered, single crystal of sufficient size (typically 0.1-0.3 mm in each dimension). The low temperatures often used for data collection (e.g., 100 K) are chosen to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern and a more precise structural model.[6]
A Self-Validating System
The internal consistency of the diffraction data and the subsequent structural refinement process provide a self-validating system. The quality of the final structure is assessed by metrics such as the R-factor, which indicates the agreement between the observed and calculated diffraction patterns. A low R-factor is indicative of a high-quality structural determination.
The process of determining a crystal structure by SCXRD can be broken down into several key steps, as illustrated in the workflow diagram below.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Detailed Protocol for Single-Crystal XRD
Crystal Growth: High-quality single crystals are typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent or solvent mixture. Other techniques include vapor diffusion and slow cooling.
Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
Data Collection: The mounted crystal is placed in a diffractometer and cooled (often to 100 K). A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. The crystal is rotated to collect a complete dataset.
Data Processing: The raw diffraction data is processed to correct for experimental factors and to extract the intensities and positions of the diffraction spots.
Structure Solution: The initial positions of the atoms in the unit cell are determined using methods such as Direct Methods or the Patterson function.
Structure Refinement: The atomic positions and other parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction data.
Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness.
Comparative Analysis: Alternative and Complementary Techniques
While SCXRD provides the most definitive structural information, its requirement for a high-quality single crystal can be a significant limitation.[5] Several other powerful analytical techniques can provide valuable, often complementary, structural information.
Technique
Principle
Information Provided
Advantages
Limitations
Single-Crystal XRD
Diffraction of X-rays by a single crystal
3D atomic arrangement, absolute stereochemistry, bond lengths/angles
Unambiguous structure determination
Requires high-quality single crystals
Powder XRD (XRPD)
Diffraction of X-rays by a polycrystalline powder
Crystalline phase identification, unit cell parameters, crystallinity
Easier sample preparation, representative of bulk material
Lower resolution than SCXRD, does not provide atomic positions for unknown structures
Does not provide stereochemical information directly
Chiral Chromatography (HPLC, SFC)
Differential interaction with a chiral stationary phase
Separation of enantiomers, determination of enantiomeric excess
High accuracy for ee determination, both analytical and preparative scales
Does not provide structural information beyond enantiomeric separation
Circular Dichroism (CD)
Differential absorption of circularly polarized light
Information on chirality and secondary structure
Sensitive to stereochemistry
Requires a chromophore near the chiral center, does not provide detailed structural information
In-Depth Look at Alternative Techniques
Powder X-ray Diffraction (XRPD)
XRPD is an excellent technique for analyzing polycrystalline materials and can serve as a fingerprint for a specific crystalline form.[6][7] It is particularly useful in pharmaceutical applications for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties.[6][8] While XRPD does not provide the atomic-level detail of SCXRD, it is invaluable for phase identification and quality control.[5][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone of chemical analysis, providing detailed information about the connectivity and chemical environment of atoms in a molecule.[4][10] For chiral molecules like a-[1-(dimethylamino)ethyl]benzenemethanol, NMR can be used to determine relative stereochemistry through techniques like Nuclear Overhauser Effect (NOE) experiments.[4] Furthermore, the use of chiral solvating agents or chiral derivatizing agents can allow for the differentiation and quantification of enantiomers.[10][11] Recent advances in solid-state NMR, sometimes combined with crystal structure prediction, are also emerging as powerful tools for characterizing solid forms.[12][13][14]
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.[15][16][17][18] While standard MS does not provide stereochemical information, specialized techniques are being developed for chiral analysis. The primary utility of MS in the context of structural elucidation is the confirmation of the molecular formula.
Chiral Chromatography
High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) with chiral stationary phases are the workhorse techniques for separating and quantifying enantiomers.[10][19][20] These methods are essential for determining the enantiomeric excess (ee) of a sample, a critical parameter in drug development.[10]
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[19] This technique is highly sensitive to the stereochemistry of a molecule and can be used to determine its absolute configuration by comparing the experimental spectrum to that of a known standard or to theoretical calculations.
Conclusion: An Integrated Approach to Structural Elucidation
The definitive structural elucidation of a-[1-(dimethylamino)ethyl]benzenemethanol and related compounds is best achieved through an integrated analytical approach. While single-crystal X-ray diffraction remains the gold standard for providing an unambiguous three-dimensional structure, its practical application can be limited by the ability to grow suitable crystals. In such cases, a combination of other techniques provides a powerful and often sufficient alternative. NMR spectroscopy can elucidate the connectivity and relative stereochemistry, chiral chromatography can determine enantiomeric purity, and mass spectrometry can confirm the molecular formula. Powder XRD is crucial for characterizing the bulk crystalline material. By judiciously applying these techniques, researchers and drug development professionals can gain a comprehensive understanding of the structural and stereochemical properties of a-[1-(dimethylamino)ethyl]benzenemethanol, ensuring the development of safe and effective pharmaceutical products.
References
Benzenemethanol, α-[1-(methylamino)ethyl]- - the NIST WebBook. (n.d.). Retrieved from [Link]
Morissette, S. L., et al. (2013). X-ray Powder Diffraction Pattern Indexing for Pharmaceutical Applications. Pharmaceutical Technology, 37(1).
Ghosh, A., et al. (2025). Advances in chiral analysis: from classical methods to emerging technologies. Chemical Society Reviews. DOI:10.1039/D4CS01202J
BenchChem. (2025). A Guide to Inter-Laboratory Comparison of Analytical Results for Chiral Amines.
Chiralpedia. (2025). Part 7: Analytical Techniques for Stereochemistry.
Gualtieri, A. F. (n.d.). Survey of methodologies of pharmaceutical interest for quantification of crystal form via X-Ray Powder Diffraction.
PubChem. (n.d.). Benzenemethanol, alpha-(1-(dimethylamino)ethyl)-, hydrochloride, (R,S)-(+-)-. Retrieved from [Link]
Creative Biostructure. (2025). Single-Crystal XRD vs.
Schmalz, H.-G., et al. (2021). Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes.
Benzenemethanol, α-[1-(ethylmethylamino)ethyl]-, [R-(R,S)]- - the NIST WebBook. (n.d.). Retrieved from [Link]
U.S. Environmental Protection Agency. (2023). Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, (.alpha.R)-. Retrieved from [Link]
Holmes, S. T., et al. (2024). Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography guided crystal structure prediction. Faraday Discussions.
Benzenemethanol, α-[1-(methylamino)ethyl]- - the NIST WebBook. (n.d.). Retrieved from [Link]
Regalado, E. L., et al. (2020). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
CAS Common Chemistry. (n.d.). α-[1-(Dimethylamino)ethyl]benzenemethanol. Retrieved from [Link]
Holmes, S. T., et al. (2024). Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography guided crystal structure prediction. RSC Publishing.
ResearchGate. (2024). (PDF) Characterization of Ephedrine HCl and Pseudoephedrine HCl Using Quadrupolar NMR Crystallography Guided Crystal Structure Prediction.
OSTI.GOV. (2025). Characterization of ephedrine HCl and pseudoephedrine HCl using quadrupolar NMR crystallography guided crystal structure prediction.
Vallcorba, O., & Rius, J. (n.d.).
AZoOptics. (2021). The Difference Between Powder XRD and Single Crystal XRD.
Benchmarking Benzenemethanol-Derived Ligands and Auxiliaries Against Standard Chiral Systems
For researchers and drug development professionals, the selection of an appropriate chiral director—whether an auxiliary or a catalytic ligand—is the defining factor in the success of a stereoselective synthetic route. B...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers and drug development professionals, the selection of an appropriate chiral director—whether an auxiliary or a catalytic ligand—is the defining factor in the success of a stereoselective synthetic route. Benzenemethanol derivatives, most notably pseudoephedrine (an auxiliary) and diphenylprolinol (a ligand precursor for the CBS catalyst), have established themselves as cornerstones of asymmetric synthesis.
This guide objectively benchmarks these benzenemethanol-derived systems against standard industry alternatives, such as Evans' oxazolidinones and transition-metal catalysts. By analyzing the mechanistic causality behind their stereocontrol, we provide a field-proven framework for selecting and executing these critical transformations.
Mechanistic Causality: How Stereocontrol is Achieved
The fundamental difference between benzenemethanol derivatives and standard chiral auxiliaries lies in their mechanism of stereocontrol.
Standard auxiliaries, such as Evans' oxazolidinones (derived from valine or norephedrine), rely primarily on steric shielding . When the N-acyl oxazolidinone forms a Z-enolate, the bulky substituent at the C4 position of the oxazolidinone ring physically blocks one face of the enolate, forcing the electrophile to approach from the opposite, less hindered face[1].
In contrast, Myers' pseudoephedrine auxiliary (a benzenemethanol derivative) relies on solvation-directed control . The stereochemical outcome is dictated by a highly structured, solvent-directed lithium-alkoxide network. The hydroxyl group of the benzenemethanol motif coordinates with lithium, which in turn directs the incoming electrophile to a specific face of the Z-enolate[2].
Fig 1: Logical relationship of stereocontrol mechanisms in chiral auxiliaries.
Benchmarking Asymmetric Alkylation: Myers vs. Evans
When performing asymmetric alkylations, both Myers' pseudoephedrine and Evans' oxazolidinone deliver exceptional diastereomeric excess (de). However, the benzenemethanol-derived pseudoephedrine offers distinct operational advantages, particularly regarding the crystallinity of intermediates and the versatility of cleavage methods[3].
Quantitative Performance Data
The following table summarizes the performance of both systems using an N-propionyl substrate[2][4].
To ensure trustworthiness and reproducibility, the following protocol highlights the critical causality behind each experimental choice—most notably the use of anhydrous LiCl.
Step 1: Amide Preparation
React (+)-pseudoephedrine with the desired acyl chloride in the presence of a mild base (e.g., triethylamine) to form the pseudoephedrine amide. Purify via recrystallization.
Step 2: Enolization (Critical Step)
In a flame-dried flask under an argon atmosphere, dissolve the amide in anhydrous THF.
Causality Check: Add 6 equivalents of strictly anhydrous LiCl. Why? LiCl is critical in the Myers protocol to break up enolate aggregates and facilitate the highly organized transition state where lithium coordinates both the alkoxide and the incoming electrophile[2].
Cool the mixture to -78 °C, then dropwise add LDA (2.2 eq) to form the Z-enolate.
Warm to 0 °C for 1 hour to ensure complete enolization, then re-cool to -78 °C.
Step 3: Alkylation
Add the electrophile (e.g., benzyl bromide, 1.5 eq). The lithium-alkoxide network will direct the electrophile to the less hindered face. Monitor via TLC until starting material is consumed.
Step 4: Cleavage
To isolate the enantiopure carboxylic acid, reflux the alkylated product in a 1:1 mixture of H₂SO₄ (aq) and dioxane. The pseudoephedrine auxiliary can be recovered through basic extraction[3].
Fig 2: Step-by-step experimental workflow for Myers' asymmetric alkylation.
Benchmarking Asymmetric Reduction: CBS Ligands vs. Standard Catalysts
Beyond auxiliaries, benzenemethanol derivatives are highly effective as chiral ligands. The Corey-Bakshi-Shibata (CBS) catalyst , derived from the benzenemethanol analog diphenylprolinol, is the gold standard for the enantioselective reduction of prochiral ketones[5][6].
Unlike standard transition-metal catalysts (e.g., BINAP-Ru) which rely on metal chelation, the CBS catalyst utilizes a dual Lewis acid/Lewis base activation mechanism. The nitrogen atom acts as a Lewis base to coordinate the borane reducing agent, while the boron atom in the oxazaborolidine ring acts as a Lewis acid to activate the carbonyl oxygen of the ketone[5].
Quantitative Performance Data
Catalyst / Ligand
Substrate
Reducing Agent
Yield (%)
Enantiomeric Excess (ee)
CBS Catalyst (Diphenylprolinol)
Acetophenone
BH₃·THF
97%
>99%
CBS Catalyst (Diphenylprolinol)
7-(Benzyloxy)hept-1-en-3-one
BH₃·SMe₂
89%
91%
BINAP-Ru (Standard Metal)
Acetophenone
H₂ (Gas)
>95%
95-98%
Experimental Protocol: CBS Reduction of Prochiral Ketones
Step 1: Catalyst Activation
In a flame-dried Schlenk flask under argon, dissolve the (R)- or (S)-CBS catalyst (0.1 eq) in anhydrous toluene. Causality Check: The presence of water has a significant detrimental effect on enantiomeric excesses, necessitating strictly anhydrous conditions[6].
Step 2: Borane Coordination
Add the borane source (e.g., BH₃·THF or BH₃·SMe₂, 1.2 eq) at 0 °C. The borane coordinates to the Lewis basic nitrogen of the oxazaborolidine ring, activating it for hydride transfer[5].
Step 3: Ketone Addition
Slowly add the prochiral ketone (1.0 eq) via a syringe pump over 1-2 hours. Causality Check: Slow addition maintains a low concentration of unreacted ketone in the system. This maximizes the efficiency of the catalytic cycle and prevents the uncatalyzed, racemic background reduction by free borane[6]. Temperature also plays a critical role; lower temperatures generally yield higher enantiomeric excesses by rigidifying the transition state[6].
Step 4: Quenching & Isolation
Quench the reaction carefully with methanol at 0 °C to destroy excess borane. Concentrate the mixture in vacuo and purify via silica gel chromatography to isolate the chiral secondary alcohol.
Fig 3: Catalytic cycle of the Corey-Bakshi-Shibata (CBS) enantioselective reduction.
Conclusion & Selection Guide
When benchmarking benzenemethanol ligands against standard chiral systems, the choice depends heavily on the operational constraints of the laboratory:
Choose Myers' Pseudoephedrine when working with complex alkylations where crystalline intermediates are desired for easy purification without chromatography, and when diverse cleavage products (alcohols, aldehydes, acids) are required from a single intermediate.
Choose Evans' Oxazolidinones when performing highly sensitive aldol reactions or when the specific steric shielding mechanism is required to overcome inherent substrate biases.
Choose CBS Catalysts (Diphenylprolinol) for the rapid, predictable, and highly enantioselective reduction of prochiral ketones without the need for high-pressure hydrogen gas or expensive transition metals.
References
Alfa Chemistry. "Corey-Bakshi-Shibata Reduction.
Benchchem. "Menthol Reagent|High-Purity for Research.
Optical rotation standards for Benzenemethanol, a-[1-(dimethylamino)ethyl]- isomers
This guide provides a technical assessment of optical rotation standards for -[1-(dimethylamino)ethyl]benzenemethanol , commonly known as N-Methylephedrine (and its diastereomer N-Methylpseudoephedrine). It is designed f...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a technical assessment of optical rotation standards for
-[1-(dimethylamino)ethyl]benzenemethanol , commonly known as N-Methylephedrine (and its diastereomer N-Methylpseudoephedrine). It is designed for researchers requiring high-integrity data for stereochemical identification and purity analysis.
Executive Summary
-[1-(dimethylamino)ethyl]benzenemethanol (CAS: 552-79-4 for the (1R,2S) isomer) is a chiral amino alcohol with two stereogenic centers, resulting in four distinct stereoisomers. In pharmaceutical applications, distinguishing between the erythro (N-Methylephedrine) and threo (N-Methylpseudoephedrine) forms is critical due to their divergent pharmacological activities.
While Chiral HPLC is the gold standard for trace impurity quantification, Specific Optical Rotation (
) remains the primary pharmacopeial method for macroscopic identity verification. This guide standardizes the rotation values for all four isomers and defines a self-validating measurement protocol.
Chemical Identity & Stereochemistry
The compound exists as two diastereomeric pairs.[1] The Erythro pair is known as N-Methylephedrine, and the Threo pair is known as N-Methylpseudoephedrine.
Stereochemical Hierarchy
The following diagram illustrates the relationship between the four isomers.
Figure 1: Stereochemical classification of N-Methylephedrine isomers.
Optical Rotation Standards
The following values represent the accepted specific rotation standards. Note the significant magnitude difference between the erythro and threo forms, which serves as a key identification parameter.
Table 1: Specific Rotation (
) Benchmarks
Common Name
Configuration
Specific Rotation (Free Base)
Specific Rotation (HCl Salt)
(-)-N-Methylephedrine
(1R, 2S)
(c=5, MeOH)
(c=4.6, H₂O)
(+)-N-Methylephedrine
(1S, 2R)
(c=4, MeOH)
(c=5, H₂O)
(+)-N-Methylpseudoephedrine
(1S, 2S)
(c=5, MeOH)
N/A
(-)-N-Methylpseudoephedrine
(1R, 2R)
(c=5, MeOH)
N/A
Note: The rotation magnitude for the threo (pseudo) isomers is approximately 1.6x higher than the erythro isomers, allowing for rapid diastereomer discrimination.
Source Validation: Values derived from Sigma-Aldrich COA data and Taj Pharmaceuticals technical sheets.
Analytical Protocol: High-Precision Polarimetry
To ensure reproducibility and compliance with USP/EP standards, follow this self-validating protocol.
Sample Preparation[6][7]
Drying: Dry the analytical standard at 105°C for 3 hours to remove residual solvent/moisture, which can skew weight-based concentration calculations.
Solvent Selection: Use Methanol (HPLC Grade) for free base measurements. Use Distilled Water for Hydrochloride salts.
Concentration: Prepare a 50 mg/mL (c=5) solution. Weigh 500 mg (±0.1 mg) into a 10 mL volumetric flask.
Measurement Workflow
Zeroing: Fill the polarimeter tube (1 dm) with pure solvent. Ensure no bubbles are present in the light path. Zero the instrument at 589 nm (Sodium D-line).
Temperature Equilibration: Set the internal thermostat to 20°C ± 0.5°C . Temperature fluctuations significantly alter the density and refractive index, impacting the reading.
Observation: Inject the sample. Record 5 consecutive readings. The Relative Standard Deviation (RSD) must be < 2% .
A Senior Application Scientist's Guide to Handling Benzenemethanol, a-[1-(dimethylamino)ethyl]-
This document provides essential safety protocols and operational guidance for the handling and disposal of Benzenemethanol, a-[1-(dimethylamino)ethyl]-. As laboratory professionals, our primary responsibility extends be...
Author: BenchChem Technical Support Team. Date: March 2026
This document provides essential safety protocols and operational guidance for the handling and disposal of Benzenemethanol, a-[1-(dimethylamino)ethyl]-. As laboratory professionals, our primary responsibility extends beyond achieving research milestones to ensuring a culture of safety and compliance. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering you to make informed safety decisions.
Hazard Identification and Risk Assessment
Understanding the intrinsic hazards of a chemical is the foundation of safe handling. While a specific, comprehensive Safety Data Sheet (SDS) for the free base form is not universally available, data for its hydrochloride salt and related benzenemethanol compounds provide a strong basis for risk assessment. The primary known hazards are categorized by the Globally Harmonized System (GHS).
The hydrochloride salt of Benzenemethanol, a-[1-(dimethylamino)ethyl]- is classified with the following hazards[1]:
H302: Harmful if swallowed. This indicates significant acute toxicity if ingested.
H336: May cause drowsiness or dizziness. This points to potential central nervous system depression upon inhalation of vapors or aerosols.
The parent compound class, benzenemethanols, are often cited as skin and eye irritants[2][3].
Table 1: GHS Hazard Summary for Benzenemethanol, a-[1-(dimethylamino)ethyl]- Hydrochloride
GHS Pictogram
Hazard Class
Hazard Statement
Significance for Handling
Acute Toxicity, Oral (Category 4)
H302: Harmful if swallowed
Accidental ingestion can cause illness. Strict prohibition of eating, drinking, or smoking in the lab is critical.[4]
Specific target organ toxicity — Single exposure (Category 3)
H336: May cause drowsiness or dizziness
Work must be conducted in a well-ventilated area, preferably a chemical fume hood, to prevent vapor inhalation.
Skin & Eye Irritation (Implied)
(Assumed based on chemical class)
Direct contact with skin or eyes can cause irritation or damage. Appropriate gloves and eye protection are mandatory.
This risk profile dictates that our primary goals are to prevent ingestion, inhalation, and direct contact with skin and eyes.
Required Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a direct response to the identified risks. A multi-layered approach is essential for comprehensive protection.
Eye and Face Protection:
Requirement: ANSI Z87.1-compliant chemical splash goggles are mandatory at all times. A face shield should be worn over the goggles when handling larger quantities (>100 mL) or during procedures with a high risk of splashing.
Causality: Standard safety glasses do not provide a seal around the eyes and are insufficient to protect against splashes. Benzenemethanols are known eye irritants, with the potential to cause serious damage[3].
Hand Protection:
Requirement: Wear chemical-resistant gloves. Nitrile gloves are a suitable choice for incidental contact. For prolonged handling or immersion, consult the glove manufacturer's compatibility chart. Always inspect gloves for tears or punctures before use.
Causality: To prevent skin irritation and potential absorption, a chemical barrier is necessary. Contaminated work clothing should not be allowed out of the workplace. After handling, gloves should be removed carefully to avoid contaminating the skin, and hands should be washed thoroughly.
Body Protection:
Requirement: A buttoned, knee-length laboratory coat is required. For procedures with a higher risk of spillage, a chemically resistant apron should be worn over the lab coat.
Causality: This protects your personal clothing and underlying skin from accidental splashes and contamination.
Respiratory Protection:
Requirement: Under normal laboratory conditions with proper engineering controls (i.e., a certified chemical fume hood), respiratory protection is not typically required. If work must be performed outside of a fume hood where ventilation is inadequate, or if aerosols may be generated, a risk assessment must be conducted by your institution's Environmental Health and Safety (EHS) department to determine the appropriate respirator.
Causality: The potential for this chemical to cause drowsiness or dizziness (H336) necessitates that airborne concentrations are kept to a minimum[1].
Standard Operating Procedure: A Workflow for Safety
This workflow integrates safety checks and PPE usage into the standard operational process, creating a self-validating system of protocols.
Caption: Decision workflow for responding to a chemical spill.
Waste Disposal Plan
Chemical waste management is a regulatory and ethical responsibility. Improper disposal can lead to environmental contamination and legal penalties.
Containerization: All waste containing Benzenemethanol, a-[1-(dimethylamino)ethyl]-, including contaminated solids (gloves, absorbent material, paper towels), must be collected in a dedicated, chemically compatible, and leak-proof hazardous waste container.[5][6] The container must have a secure, tight-fitting lid.
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and an approximate concentration or list of contents.[6] The accumulation start date must also be recorded on the label.
Segregation: Do not mix this waste stream with other incompatible waste types.
Storage: Store the sealed waste container in a designated satellite accumulation area, which should be a secondary containment bin or tray, away from ignition sources and high-traffic areas.[5]
Disposal: Follow your institution's established procedures for requesting a hazardous waste pickup from the EHS department. Under no circumstances should this chemical be disposed of down the drain.
[6]
By adhering to these protocols, you contribute to a robust safety culture that protects you, your colleagues, and the environment.
References
PubChem. (n.d.). Benzenemethanol, alpha-(1-(dimethylamino)ethyl)-, hydrochloride, (R,S)-(+-)-. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
CAS Common Chemistry. (n.d.). α-[1-(Dimethylamino)ethyl]benzenemethanol. American Chemical Society. Retrieved February 5, 2026, from [Link]
PubChem. (n.d.). Benzenemethanol, alpha-((1R)-1-(methylamino)ethyl)-, hydrochloride, (alphaS)-. National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
PubChem. (n.d.). Benzenemethanol, alpha-(1-(methylamino)ethyl)-, (R-(R,R))-, sulfate (2:1) (salt). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
NIST. (n.d.). Benzenemethanol, α-[1-(methylamino)ethyl]-. National Institute of Standards and Technology. Retrieved February 5, 2026, from [Link]
Cheméo. (n.d.). Benzenemethanol, «alpha»-[1-(ethylmethylamino)ethyl]-, [R-(R,S)]-. Retrieved February 5, 2026, from [Link]
Environmental Protection Agency. (2020). EMERGENCY PROCEDURES. Retrieved February 5, 2026, from [Link]
ABX advanced biochemical compounds. (2013). Material Safety Data Sheet. Retrieved February 5, 2026, from [Link]
Organic Syntheses. (n.d.). [Benzenemethanol, 2-(dimethylamino)-5-methyl-α,α-diphenyl-] (Procedure). Retrieved February 5, 2026, from [Link]
Princeton University. (n.d.). Chemical Spill Procedures. Office of Environmental Health and Safety. Retrieved February 5, 2026, from [Link]
Ataman Kimya. (n.d.). BENZENEMETHANOL. Retrieved February 5, 2026, from [Link]
Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Benzenemethanol: Human health tier II assessment. Retrieved February 5, 2026, from [Link]
University of Manitoba. (n.d.). Chemical Spill Response Procedure. Retrieved February 5, 2026, from [Link]
Bangor University. (n.d.). INFORMATION SHEET: CS5 – EMERGENCY SPILL PROCEDURES. Retrieved February 5, 2026, from [Link]
Office World Trade AG. (2023). Hazards identification. Retrieved February 5, 2026, from [Link]
U.S. Environmental Protection Agency. (n.d.). Benzenemethanol, .alpha.-[(1S)-1-(methylamino)ethyl]-, (.alpha.S)-, sulfate (2:1). CompTox Chemicals Dashboard. Retrieved February 5, 2026, from [Link]
U.S. Department of Veterans Affairs. (2023). SRS-008 – Chemical Disposal Standard Operating Procedures (SOP). Retrieved February 5, 2026, from [Link]
Carboline. (2024). Safety Data Sheet according to Regulation (EC) No. 2020/878. Retrieved February 5, 2026, from [Link]
Organic Syntheses. (n.d.). dl-PHENYLALANINE (Procedure). Retrieved February 5, 2026, from [Link]
Australian Industrial Chemicals Introduction Scheme (AICIS). (2016). Benzenemethanol, 4-methoxy-: Human health tier II assessment. Retrieved February 5, 2026, from [Link]